Benzoimidazole-1-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
benzimidazole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLBRKILZDEOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343424 | |
| Record name | benzimidazole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90196-39-7 | |
| Record name | benzimidazole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Benzoimidazole-1-carbaldehyde" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Benzimidazole-1-carbaldehyde
Foreword: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic compound formed by the fusion of benzene and imidazole rings, stands as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making its derivatives potent agents with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2][3][4] The introduction of a carbaldehyde group at the N-1 position creates Benzimidazole-1-carbaldehyde (C₈H₆N₂O), a versatile synthetic intermediate. This aldehyde functionality serves as a chemical handle for further molecular elaboration, enabling the construction of more complex and pharmacologically active molecules. This guide provides a comprehensive overview of the synthesis and rigorous characterization of this key building block, intended for researchers and professionals in the field of drug discovery and development.
Part 1: Chemical Synthesis - The Formylation of Benzimidazole
The introduction of a formyl (-CHO) group onto the benzimidazole ring is a critical transformation. While various methods exist for the synthesis of benzimidazole derivatives, direct N-formylation requires a careful choice of reagents and conditions to ensure selectivity and high yield. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, making it a prime candidate for this synthesis.[5][6]
Causality of Method Selection: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6] This combination forms a chloroiminium ion, which is a relatively mild but effective electrophile.[6]
Why it is suitable for Benzimidazole:
-
Reactivity: The benzimidazole ring system is sufficiently electron-rich to be attacked by the Vilsmeier reagent.
-
Selectivity: The reaction conditions can be tuned to favor formylation at the nitrogen atom over the carbon atoms of the ring.
-
Accessibility of Reagents: DMF and POCl₃ are common, inexpensive, and readily available laboratory reagents.
The mechanism involves the initial formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the benzimidazole nitrogen. A subsequent hydrolysis step then liberates the aldehyde.[7]
Figure 1: Simplified reaction pathway for the Vilsmeier-Haack formylation of benzimidazole.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative procedure adapted from established methodologies for the formylation of heterocyclic compounds.[5][8]
Materials:
-
Benzimidazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzimidazole (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure benzimidazole-1-carbaldehyde.
Part 2: Structural Elucidation and Characterization
Unambiguous characterization of the synthesized molecule is paramount to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques provides a complete picture of the molecule.[9]
Workflow for Compound Characterization
A logical workflow ensures that all necessary structural information is gathered efficiently. The process begins with the purified compound and proceeds through several key analytical techniques.
Figure 2: Standard experimental workflow for the characterization of a synthesized compound.
Summary of Expected Analytical Data
The following table summarizes the key data points expected from the characterization of Benzimidazole-1-carbaldehyde. These values are based on data from analogous structures and established chemical principles.[10][11][12]
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Aldehyde Proton (CHO) | ~9.5-10.5 ppm (singlet) | Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group. |
| Aromatic Protons | ~7.2-8.5 ppm (multiplets) | Protons are in a complex aromatic environment. The proton at C2 will be a singlet. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~185-195 ppm | The carbonyl carbon is significantly deshielded.[10] |
| Aromatic Carbons | ~110-150 ppm | Characteristic chemical shifts for carbons in the benzimidazole ring system.[2] | |
| FT-IR | C=O Stretch | ~1690-1710 cm⁻¹ (strong) | Characteristic, strong absorption for an aromatic aldehyde carbonyl group.[10] |
| C=N Stretch | ~1590-1620 cm⁻¹ | Stretching vibration of the imine bond within the imidazole ring. | |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Stretching vibrations of sp² C-H bonds in the aromatic rings. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 146 | Corresponds to the molecular weight of C₈H₆N₂O.[11] |
| Key Fragment | m/z = 118 | Loss of the formyl group (-CHO, 28 Da). |
Protocols for Spectroscopic Analysis
Protocol 1: Sample Preparation for NMR Spectroscopy [13]
Materials:
-
Synthesized Benzimidazole-1-carbaldehyde (5-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette with glass wool plug
Procedure:
-
Weighing: Accurately weigh 5-20 mg of the purified compound into a small, clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often a good choice for benzimidazole derivatives).[13]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Carefully filter the solution through the glass wool-plugged Pasteur pipette directly into the clean, dry NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Analysis: Cap the NMR tube, label it, and insert it into the NMR spectrometer for data acquisition.
Protocol 2: Sample Preparation for FT-IR Spectroscopy
Materials:
-
Synthesized Benzimidazole-1-carbaldehyde (1-2 mg)
-
Potassium Bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine powder to remove any adsorbed water.
-
Mixing: Add 1-2 mg of the sample to the mortar and grind it thoroughly with the KBr until a homogenous, fine powder is obtained.
-
Pressing: Transfer a portion of the mixture to the pellet press die. Apply pressure according to the manufacturer's instructions to form a thin, transparent KBr pellet.
-
Analysis: Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer for analysis.
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Synthesized Benzimidazole-1-carbaldehyde (~1 mg)
-
High-purity solvent (e.g., Methanol or Acetonitrile)
Procedure:
-
Dissolution: Dissolve a small amount of the sample in a suitable high-purity solvent to make a dilute solution (~1 mg/mL).
-
Injection: Introduce the sample into the mass spectrometer via the appropriate method (e.g., direct infusion for ESI or via a GC inlet for EI), depending on the instrument and ionization method used.
Conclusion
This guide outlines a robust and reliable framework for the synthesis and characterization of Benzimidazole-1-carbaldehyde. The Vilsmeier-Haack reaction provides an efficient pathway to this valuable synthetic intermediate. Rigorous characterization using a suite of spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—is essential for verifying the structure and ensuring the purity of the final product. The protocols and data presented herein serve as a self-validating system, providing researchers with the expected outcomes against which their experimental results can be benchmarked. Mastery of these techniques is fundamental for professionals engaged in the synthesis of novel chemical entities for drug discovery and development.
References
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Al-Soud, Y. A., et al. (2007). Benzimidazole condensed ring systems: new synthesis and antineoplastic activity of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[2][11]imidazo[1,2-a]pyrimidine derivatives. Archiv der Pharmazie, 340(6), 289-295. [Link]
-
Haiba, M. E., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1268. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589679, Benzimidazole-1-carbaldehyde. PubChem. [Link]
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El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(10), 808-812. [Link]
-
Sharma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26733-26755. [Link]
- Kim, H., et al. (2015). Method for preparation of benzimidazole derivatives.
-
Shalash, A. O., & Ibrahim, M. A. (2021). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 37(4), 897-903. [Link]
-
Haiba, M. E., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. Semantic Scholar. [Link]
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Sharma, D., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2355-2365. [Link]
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Jain, A., et al. (2013). Evaluation of Benzimidazole Derivatives by using Aldehydes. Research Journal of Pharmacy and Technology, 6(9), 1025-1031. [Link]
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Ali, A. M., et al. (2020). Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. Egyptian Journal of Chemistry, 63(6), 2039-2048. [Link]
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Sangeetha, S., & Pitchumani, K. (2018). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 16(34), 6242-6246. [Link]
-
Sakaguchi, T., et al. (2015). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry, 80(12), 6436-6444. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐formyl imide and benzimidazole derivatives. ResearchGate. [Link]
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Al-Masoudi, W. A., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(24), 8089. [Link]
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Spectroscopic Data of Benzimidazole-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Accurate spectroscopic characterization is therefore paramount for researchers engaged in the synthesis, modification, and analysis of these vital compounds. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Benzimidazole-1-carbaldehyde, providing both predicted spectral features and the underlying scientific rationale.
Molecular Structure and Key Features
Benzimidazole-1-carbaldehyde possesses the molecular formula C₈H₆N₂O and a molecular weight of approximately 146.15 g/mol .[2] The key structural features influencing its spectroscopic signature are the bicyclic aromatic system, composed of a fused benzene and imidazole ring, and the aldehyde group attached to one of the imidazole nitrogens. The presence of the formyl group at the N-1 position is a critical distinction from its 2-substituted isomer.
Caption: Molecular structure of Benzimidazole-1-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For Benzimidazole-1-carbaldehyde, we can predict the chemical shifts and coupling patterns based on the analysis of similar benzimidazole structures.[4][5][6]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the C2-proton of the imidazole ring, and the four protons of the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic-H | 9.5 - 10.5 | Singlet (s) | N/A |
| Imidazole C2-H | 8.0 - 8.5 | Singlet (s) | N/A |
| Aromatic-H | 7.2 - 8.0 | Multiplet (m) | ortho, meta, para |
The aldehydic proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and will likely appear as a sharp singlet. The C2-proton of the imidazole ring is also expected to be in the downfield region. The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 195 |
| C2 (Imidazole) | 140 - 150 |
| Aromatic & Imidazole Quaternary Carbons | 110 - 145 |
The carbonyl carbon of the aldehyde will be the most downfield signal. The chemical shifts of the aromatic and imidazole carbons can be influenced by the substituent effects and the overall electronic structure of the bicyclic system.[4]
Experimental Protocol for NMR Data Acquisition
The following is a general procedure for acquiring NMR spectra of a benzimidazole derivative:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Adjust the number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: Generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aldehyde) | 2700 - 2850 | Medium, often two bands |
| C=O stretch (aldehyde) | 1680 - 1710 | Strong |
| C=N and C=C stretch (aromatic) | 1450 - 1650 | Medium to Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-H bend (out-of-plane) | 700 - 900 | Strong |
The most characteristic peak in the IR spectrum of Benzimidazole-1-carbaldehyde will be the strong absorption band of the carbonyl (C=O) stretching vibration. The C-H stretching of the aldehyde group is also a key diagnostic feature.
Experimental Protocol for IR Data Acquisition
A common method for obtaining the IR spectrum of a solid sample is using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory:
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[8][9]
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 146 | Molecular Ion |
| [M-H]⁺ | 145 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 117 | Loss of the formyl group |
| [C₇H₅N₂]⁺ | 117 | Benzimidazolyl cation |
| [C₆H₄N]⁺ | 90 | Loss of HCN from the benzimidazolyl cation |
The PubChem entry for Benzimidazole-1-carbaldehyde lists m/z values of 146 and 118, which likely correspond to the molecular ion and a fragmentation product, although the structure of the m/z 118 fragment is not immediately obvious without further analysis.[2] A prominent peak is expected at m/z 117, corresponding to the loss of the formyl radical (CHO).
Experimental Protocol for Mass Spectrometry Data Acquisition
The following is a general procedure for obtaining an electron ionization (EI) mass spectrum:
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Benzimidazole-1-carbaldehyde. By leveraging data from analogous structures and established spectroscopic principles, researchers can gain valuable insights for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will serve as a valuable resource for those undertaking such work.
References
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Bhagat, S. B., Ghodse, S. M., & Telvekar, V. N. (n.d.). SUPPLEMENTARY INFORMATION Sodium dichloroiodate promoted C-C bond cleavage: Efficient synthesis of 1, 3-Benzazoles via condensation of o-amino/mercaptan/hydroxyanilines with β-diketones. Retrieved from [Link]
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Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, W. S. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1272. [Link]
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PubChem. (n.d.). Benzoimidazole-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2056-2062.
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(n.d.). c7dt02584j1.pdf. The Royal Society of Chemistry. Retrieved from [Link]
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(n.d.). Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Retrieved from [Link]
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- Al-Masoudi, N. A., & Al-Salihi, N. J. (2016). Microwave Assisted Synthesis, Spectral Studies and Biological Evaluation of Some Benzimidazole Derivatives. Journal of Al-Nahrain University, 19(3), 85-94.
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PubChem. (n.d.). N-Formylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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- Shkil, G. P., et al. (2020). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Analytical Chemistry, 75(2), 204-211.
- Al-Zoubi, R. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969.
- Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452.
- Yüksek, H., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39308-39320.
- Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2056-2062.
-
ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]
- Ibrahim, H. K., et al. (2008).
- Kumar, A., & Sharma, V. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASAYAN Journal of Chemistry, 8(2), 166-170.
- El Kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7564-7568.
- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-68.
- Sharma, V., & Kumar, A. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Medicinal Chemistry.
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- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
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- 9. researchgate.net [researchgate.net]
"Benzoimidazole-1-carbaldehyde" chemical properties and reactivity
This technical guide details the chemical properties, synthesis, and reactivity of Benzoimidazole-1-carbaldehyde (systematically known as 1-Formylbenzimidazole ).
A Kinetic Formylating Agent for Nucleophilic Substrates
Executive Summary & Chemical Identity
Benzoimidazole-1-carbaldehyde (
Critical Distinction:
-
1-Formylbenzimidazole (Target): Reactive reagent, hydrolytically unstable, mp ~64°C. Used to formylate other molecules.
-
Benzimidazole-2-carbaldehyde: Stable solid, mp ~235°C. Used as a building block.
-
Benzimidazole (Parent): Stable base, mp ~170°C. The leaving group in 1-formylbenzimidazole reactions.
Physicochemical Properties Table
| Property | Data | Note |
| CAS Number | 2235-52-1 | Distinct from parent (51-17-2) |
| Formula | MW: 146.15 g/mol | |
| Melting Point | 63–66 °C | Low melting solid; decomposes on prolonged heating |
| Solubility | DCM, THF, | Reacts/Hydrolyzes in Water/Alcohols |
| Reactivity Class | Active Amide (Azolide) | Similar to |
| Storage | < -20°C, Desiccated | Highly moisture sensitive |
Synthesis Protocol: In Situ Generation
Because 1-formylbenzimidazole is hydrolytically unstable, it is best generated in situ or freshly prepared using Acetic Formic Anhydride (AFA) or DCC coupling. The following protocol uses the AFA method, which is high-yielding and avoids heavy metal catalysts.
Mechanism of Synthesis
The synthesis relies on a trans-formylation where the highly reactive acetic formic anhydride transfers the formyl group to the basic nitrogen of benzimidazole.
Figure 1: Synthesis pathway via Acetic Formic Anhydride (AFA).
Step-by-Step Protocol
Safety: Perform all steps in a fume hood. Formic acid is corrosive; AFA releases CO upon decomposition.[1]
-
Preparation of AFA (Acetic Formic Anhydride):
-
In a flame-dried flask under Argon, add Acetic Anhydride (10 mmol, 1.0 equiv).
-
Cool to 0°C in an ice bath.
-
Dropwise add Formic Acid (98%, 11 mmol, 1.1 equiv).
-
Stir at 0°C for 2 hours. Note: Do not heat; AFA decomposes above room temperature.
-
-
Formation of 1-Formylbenzimidazole:
-
To the cold AFA solution, add a solution of Benzimidazole (10 mmol) dissolved in anhydrous THF (10 mL).
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours.
-
Monitoring (Self-Validation): Spot on TLC (Silica, 50% EtOAc/Hexane). The product will have a higher
than the starting benzimidazole (due to loss of the H-bond donor NH).
-
-
Isolation:
-
Remove volatiles under reduced pressure (rotary evaporator) at low temperature (<30°C).
-
The residue is the crude 1-formylbenzimidazole.
-
Purification: Recrystallize rapidly from dry diethyl ether/hexane if isolation is required. For most applications, use the crude residue immediately.
-
Reactivity & Utility: Formyl Transfer
The core utility of 1-formylbenzimidazole is its ability to transfer the formyl group (-CHO) to nucleophiles (amines, alcohols) under mild, neutral conditions.
Why use this reagent?
-
Selectivity: It formylates primary amines in the presence of secondary amines (steric control).
-
Neutrality: Unlike acid chlorides, it does not generate HCl, making it safe for acid-sensitive substrates.
-
Leaving Group: The byproduct is benzimidazole (
), which is easily removed by an acid wash or filtration.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via an addition-elimination mechanism. The benzimidazole ring acts as an excellent leaving group due to the stabilization of the negative charge on the nitrogen (aromaticity is retained in the anion).
Figure 2: Mechanism of formyl transfer to a primary amine.
Experimental Protocol: Formylation of an Amine
-
Setup: Dissolve 1-formylbenzimidazole (1.1 equiv) in anhydrous DCM.
-
Addition: Add the target amine (1.0 equiv) at room temperature.
-
Reaction: Stir for 30–60 minutes.
-
Observation: The reaction is usually rapid.
-
-
Workup (Self-Validating):
-
Wash the organic layer with 1M HCl (removes the benzimidazole byproduct as the water-soluble hydrochloride salt).
-
Wash with saturated
.[1] -
Dry over
and concentrate. -
Result: Pure
-formyl amine.
-
Stability & Handling (The "Smell Test")
1-Formylbenzimidazole is hydrolytically unstable .
-
Reaction:
-
Indicator: If the container smells strongly of vinegar/formic acid, the reagent has degraded.
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a freezer.
References
-
Staab, H. A. (1962). "Syntheses using heterocyclic amides (azolides)". Angewandte Chemie International Edition, 1(7), 351-367. Link
- Foundational text on the reactivity of N-acyl azoles.
- Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. Authoritative source on benzimidazole ring properties.
-
BenchChem Protocols. (2025). "Selective Formylation Using Formic Anhydride and Its Precursors". Link
- Modern protocols for in situ generation of formyl
-
Organic Syntheses. (1970). "Acetic Formic Anhydride".[1][2][3] Org.[2][3][4][5][6][7] Synth. 50,[2] 1. Link
- Standard procedure for the precursor reagent.
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- 7. Benzimidazole synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to the Synthesis of Benzimidazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including antiulcer, anthelmintic, and anticancer properties.[1][2][3][4][5][6] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with various biological targets.[6] Consequently, the development of efficient, scalable, and sustainable synthetic methodologies for benzimidazole derivatives is a paramount objective in organic and medicinal chemistry. This guide provides an in-depth exploration of the principal synthetic routes, from foundational condensation reactions to modern catalytic and green chemistry approaches. We will dissect the causality behind experimental choices, present detailed protocols for key transformations, and offer a comparative analysis of various methods to empower researchers in their synthetic endeavors.
The Foundational Pillars: Classical Condensation Reactions
The synthesis of the benzimidazole core has historically been dominated by two classical named reactions: the Phillips-Ladenburg and Weidenhagen syntheses. These methods, while foundational, often require harsh conditions such as high temperatures and strong acids, which can limit their applicability for sensitive substrates and lead to lower yields.[7][8][9]
Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine (OPD) with a carboxylic acid.[8][10] This reaction typically requires heating in the presence of a strong mineral acid, like 4M HCl, which acts as both a catalyst and a dehydrating agent to drive the cyclization.
The primary causality for the harsh conditions lies in the need to activate the carboxylic acid for nucleophilic attack by the diamine and to facilitate the subsequent dehydration and ring closure. The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.
Caption: Phillips-Ladenburg Reaction Mechanism.
Weidenhagen Reaction: Condensation with Aldehydes
The Weidenhagen reaction provides an alternative route using aldehydes as the one-carbon source to react with o-phenylenediamines.[8][11][12] This pathway involves two key stages: the initial condensation to form a Schiff base, followed by an oxidative cyclodehydrogenation to yield the aromatic benzimidazole ring.[7]
The necessity of an oxidant is the defining feature of this method. In the absence of an oxidizing agent, the reaction would terminate at the benzimidazoline intermediate. A variety of oxidants, from molecular oxygen in the air to chemical reagents like hydrogen peroxide or quinones, have been employed to facilitate this crucial aromatization step.[13][14]
Caption: Weidenhagen Reaction Mechanism.
The Vanguard of Efficiency: Modern Catalytic Systems
To overcome the limitations of classical methods, modern organic synthesis has turned to catalysis. Catalytic approaches offer milder reaction conditions, shorter reaction times, higher yields, and greater functional group tolerance.[15] These systems can be broadly categorized into metal-catalyzed, acid/base-catalyzed, and nanocatalytic systems.
Metal-Catalyzed Syntheses
Transition metals such as cobalt, manganese, copper, and palladium have proven to be exceptional catalysts for benzimidazole synthesis.[15] They can facilitate novel reaction pathways, such as dehydrogenative coupling and redox catalysis, enabling syntheses under significantly milder conditions.
-
Cobalt-Catalyzed Systems: Cobalt complexes, for instance, can catalyze the dehydrogenative coupling of aromatic diamines and primary alcohols, providing direct access to 2-substituted benzimidazoles.[16] A highly efficient method utilizes Co(acac)₂ (1 mol%) in combination with hydrogen peroxide, enabling the synthesis of a wide array of benzimidazoles at ambient temperature and often in under an hour.[17] This system operates via a Co(III)/Co(II) redox cycle, which is highly effective for the oxidative dehydrogenation step.[17]
-
Manganese-Catalyzed Systems: Non-phosphine manganese(I) complexes have been developed for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles via the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols.[18]
-
Copper and Palladium-Catalyzed Systems: Cu and Pd catalysts are instrumental in C-N bond formation via cross-coupling and direct C-H activation.[19] These methods often start from precursors like N-arylamidines, where the metal catalyst facilitates an intramolecular C-H activation/C-N cyclization cascade.[19]
Green and Sustainable Approaches
In line with the principles of green chemistry, significant efforts have been directed toward developing environmentally benign synthetic protocols. These methods focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.[2][20]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[21] It provides rapid and uniform heating, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields.[22][23][24] Catalyst-free, microwave-assisted condensation of o-phenylenediamine and a carboxylic acid can produce benzimidazole derivatives in 5-10 minutes with yields of 94-98%.[24] Lewis acids like Er(OTf)₃ under microwave irradiation can also afford excellent yields in minutes under solvent-free conditions.[23][25]
Caption: General workflow for microwave-assisted synthesis.
-
Solvent-Free and Aqueous Synthesis: Conducting reactions under solvent-free conditions or in water significantly reduces environmental impact.[26][27] Solid-state condensation of arylene diamines and carboxylic acid anhydrides, catalyzed by zinc acetate, is a solvent-free method that produces high-purity products with excellent yields.[26] Similarly, mechanochemical methods, involving grinding reactants with a catalyst like p-toluenesulfonic acid, can produce benzimidazoles efficiently without any solvent.[1] Natural catalysts, such as lemon juice, have even been used to facilitate one-pot, solvent-free syntheses at room temperature.[28]
-
Photocatalysis: Harnessing visible light to drive chemical reactions represents a sustainable and energy-efficient strategy. The condensation of o-phenylenediamines with aldehydes can be achieved using Rose Bengal as an organic photocatalyst, irradiated by a simple LED bulb in open air.[29] This method avoids harsh reagents and is effective even for less reactive heterocyclic aldehydes.[29]
Comparative Data Analysis
The choice of synthetic protocol is a critical decision based on factors like desired yield, reaction time, substrate scope, cost, and environmental impact. The following table provides a comparative summary of various catalytic systems for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and an aromatic aldehyde.
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| Classical Methods | |||||
| 4M HCl | Reflux | Several hours | Varies, often moderate | [7][22] | |
| Polyphosphoric Acid (PPA) | Xylene | 145°C | 4 h | Fair to Good | [30] |
| Modern Catalytic Methods | |||||
| H₂O₂/HCl | Acetonitrile | Room Temp. | 15-30 min | 90-98% | [13] |
| Co(acac)₂/H₂O₂ | Solvent-free | Room Temp. | 15 min - 1.5 h | 82-95% | [17] |
| Lanthanum Chloride (10 mol%) | Methanol | Room Temp. | 30-45 min | 85-95% | [7] |
| Alum | Ethanol | 80°C | Varies | up to 95% | [31] |
| Green Methods | |||||
| Microwave (No Catalyst) | Acidic Medium | MW Irradiation | 1.5-4 min | 80-95% | [22] |
| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | MW Irradiation | 5-10 min | 86-99% | [23] |
| Lemon Juice | Solvent-free | Room Temp. | 10-50 min | Excellent | [28] |
| Rose Bengal (Photocatalyst) | Acetonitrile | Room Temp. (LED) | Varies | Good to Excellent | [29] |
Table 1: Comparison of Synthetic Methodologies for 2-Arylbenzimidazoles.
Field-Proven Experimental Protocols
To translate theory into practice, this section provides detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Classical Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from a procedure for synthesizing 2-(N-benzylpyrrolyl)-benzimidazoles and demonstrates a robust classical method.[30]
-
Objective: Synthesize a 2-substituted benzimidazole via PPA-prompted cyclocondensation.
-
Materials: Polyphosphoric acid (PPA), xylene, 4-substituted-1,2-phenylenediamine (1 equiv), appropriate carboxylic acid (1 equiv), sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Suspend PPA (e.g., 5.2 g) in xylene (15 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Heat the suspension to 80°C.
-
Add the 4-substituted-1,2-phenylenediamine (1 equiv, 0.2 mmol) and the corresponding carboxylic acid (1 equiv, 0.2 mmol) to the heated suspension.
-
Increase the temperature to 145°C and stir the reaction mixture vigorously for 4 hours.
-
After the reaction is complete, cool the mixture and carefully dilute it with hot water while stirring.
-
Filter the hot reaction mixture through a Buchner funnel to isolate the crude solid product.
-
Transfer the solid to a beaker with water (e.g., 60 mL) and neutralize with a saturated solution of NaHCO₃ until effervescence ceases.
-
Filter the solid, wash thoroughly with hot water (2 x 40 mL), and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., THF) to obtain the pure 2-substituted benzimidazole.[30]
-
Protocol 2: One-Pot Synthesis using H₂O₂/HCl at Room Temperature
This protocol describes a simple, efficient, and high-yielding one-pot synthesis of 2-substituted benzimidazoles.[13]
-
Objective: Synthesize 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde.
-
Materials: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), acetonitrile (5 mL), 30% hydrogen peroxide (H₂O₂, 2 mmol), concentrated hydrochloric acid (HCl, 1 mmol).
-
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add 30% H₂O₂ (2 mmol).
-
Add concentrated HCl (1 mmol) dropwise to the mixture while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and dry to afford the pure 2-phenylbenzimidazole in excellent yield (typically >95%).[13]
-
Protocol 3: Microwave-Assisted Catalyst-Free Synthesis
This protocol details a rapid and green synthesis using microwave irradiation without an added catalyst.[22]
-
Objective: Synthesize a 2-substituted benzimidazole using microwave assistance.
-
Materials: o-phenylenediamine (1 mmol), a carboxylic acid (1 mmol), 4M hydrochloric acid (2 drops), ethanol/water mixture for recrystallization.
-
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol), the desired carboxylic acid (1 mmol), and two drops of 4M hydrochloric acid.
-
Place the vessel into a microwave reactor and irradiate at a suitable power level (e.g., 50% power) for 1.5 to 4 minutes, depending on the carboxylic acid used.
-
After irradiation, allow the vessel to cool to room temperature.
-
Recrystallize the crude product directly from a 50:50 mixture of ethanol and water to yield the pure benzimidazole derivative.[22]
-
Conclusion and Future Perspectives
The synthesis of benzimidazole derivatives has evolved from thermally-driven classical methods to highly sophisticated catalytic and green protocols. Modern approaches prioritize efficiency, safety, and sustainability, offering researchers a powerful toolkit to construct these vital heterocyclic scaffolds. The move towards photocatalysis, reusable nanocatalysts, and one-pot procedures conducted in benign solvents like water signifies the future direction of the field.[2][32] As the demand for novel therapeutics grows, the continued innovation in synthetic methodologies will be crucial for accelerating the discovery and development of next-generation benzimidazole-based drugs.
References
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- (2026, January 4). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed.
- (n.d.). Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. Thieme.
- (n.d.). Various approaches for the synthesis of benzimidazole derivatives...
- (2025, September 8). Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst.
- (2016, April 12). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- (n.d.). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review.
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The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable structural versatility and broad spectrum of biological activities.[1][2] Its intrinsic ability to mimic naturally occurring nucleotides allows it to interact with a wide array of biological targets, making it a "privileged" structure in the design and development of novel therapeutic agents.[1] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of the benzimidazole core. We will delve into its fundamental chemistry, explore its diverse therapeutic applications with a focus on anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties, and provide detailed experimental protocols for the synthesis and evaluation of benzimidazole derivatives. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to drive further innovation in this exciting field.
The Benzimidazole Core: Structure, Properties, and Synthesis
The benzimidazole nucleus is formed by the fusion of a benzene ring with an imidazole ring.[3] This unique structural arrangement confers upon it a distinct set of physicochemical properties, including aromaticity, planarity, and the capacity for hydrogen bonding, which are crucial for its interactions with biological macromolecules.[4] The two nitrogen atoms in the imidazole ring, at positions 1 and 3, provide sites for substitution, allowing for the creation of a vast library of derivatives with tailored pharmacological profiles.[4]
Key Synthetic Methodologies
The synthesis of the benzimidazole scaffold is well-established, with several efficient methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Two of the most classical and widely employed methods are the Phillips-Ladenburg and Weidenhagen reactions.
This foundational method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[2] It is a versatile method for preparing a wide range of 2-substituted benzimidazoles.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles via Phillips-Ladenburg Condensation [2]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).
-
Heating: Heat the reaction mixture under reflux for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing crushed ice and neutralize with a base solution (e.g., 10% NaOH) until a precipitate forms.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole derivative.
The Weidenhagen synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization step.[2] This method is also highly versatile for accessing 2-substituted benzimidazoles.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles via Weidenhagen Synthesis [2]
-
Reaction Setup: Dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Aldehyde Addition: Add the desired aldehyde (1.0 equivalent) to the solution.
-
Oxidative Cyclization: Add an oxidizing agent, such as copper(II) acetate or nitrobenzene, to the reaction mixture.
-
Heating: Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent.
Caption: Key synthetic routes to the benzimidazole scaffold.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The benzimidazole scaffold has emerged as a significant pharmacophore in the development of anticancer agents, with derivatives exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[1][2][4][5]
Mechanisms of Anticancer Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Many benzimidazole-based drugs, such as albendazole and mebendazole, function as microtubule-targeting agents.[3][4] They bind to β-tubulin, disrupting the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][6]
-
Kinase Inhibition: Benzimidazoles have been successfully designed to inhibit various protein kinases that are crucial for cancer cell signaling pathways.[5][7][8] These include cyclin-dependent kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases like EGFR and VEGFR, which are involved in cell growth and angiogenesis.[5][7][8]
-
Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are vital for DNA replication and repair.[9][10] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Induction of Apoptosis: Benzimidazole compounds can induce programmed cell death (apoptosis) through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][9]
Caption: Multifaceted anticancer mechanisms of benzimidazoles.
Evaluation of In Vitro Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically in a serial dilution) and incubate for 48-72 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4r | A549 (Lung) | 0.3 | [15] |
| Compound 4r | MCF-7 (Breast) | 0.5 | [15] |
| Compound 4r | PANC-1 (Pancreatic) | 5.5 | [15] |
| ORT14 | A549 (Lung) | 0.377 | [12] |
| ORT15 | A375 (Melanoma) | 0.177 | [12] |
| Compound 54a | HeLa (Cervical) | 0.224 | [14] |
| Compound 54b | HeLa (Cervical) | 0.205 | [14] |
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[16][17][18][19] Their structural similarity to purine molecules allows them to interfere with essential microbial metabolic pathways.[16][20]
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many benzimidazoles is the inhibition of microbial growth by targeting essential cellular processes. This can include the disruption of DNA synthesis and folate biosynthesis.[16] Some benzimidazole compounds have also been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[16]
Evaluation of In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution [4][21][22]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the benzimidazole compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Table 2: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 18 | E. coli (Gram-negative) | 31.25 | [21] |
| Compound 18 | B. subtilis (Gram-positive) | 7.81 | [21] |
| Compound 14 | B. subtilis (Gram-positive) | 7.81 | [21] |
| Compound 5g | S. aureus (Gram-positive) | 250 | [22] |
| Compound 7n | P. aeruginosa (Gram-negative) | 500 | [22] |
Antiviral Activity: Targeting Viral Replication
The benzimidazole scaffold has been incorporated into several antiviral drugs, demonstrating its potential in combating viral infections.[6][23]
Mechanism of Antiviral Action
Benzimidazole derivatives can inhibit viral replication through various mechanisms, depending on the specific virus. For example, in the case of the Hepatitis C Virus (HCV), certain benzimidazole derivatives act as allosteric inhibitors of the NS5B RNA-dependent RNA polymerase, an enzyme essential for viral RNA replication.[24][25] These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents its function.[24][25]
Caption: Allosteric inhibition of HCV NS5B polymerase.
Anthelmintic Activity: A Cornerstone of Parasite Control
Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine to treat infections caused by parasitic worms.[10][26]
Mechanism of Anthelmintic Action
The primary mechanism of action of benzimidazole anthelmintics is the inhibition of microtubule polymerization in the parasite.[10][27] They selectively bind to the β-tubulin subunit of the parasite's microtubules, preventing their assembly.[10][27] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division and nutrient uptake, ultimately leading to the paralysis and death of the parasite.[10]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Recent research has highlighted the potential of benzimidazole derivatives as anti-inflammatory agents.[5][20]
Mechanism of Anti-inflammatory Action
Benzimidazole derivatives can exert their anti-inflammatory effects by targeting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[9][20][28] By inhibiting COX-1 and/or COX-2, they can reduce the production of prostaglandins, which are potent mediators of inflammation, pain, and fever.[9][20] Some derivatives have also been shown to inhibit other inflammatory targets like nitric oxide synthase (iNOS).[28]
Future Perspectives and Conclusion
The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural simplicity, synthetic accessibility, and diverse range of biological activities make it an enduringly attractive core for the development of new therapeutic agents. Future research will likely focus on the design of more selective and potent benzimidazole derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The continued exploration of this "privileged" scaffold holds immense promise for addressing a wide range of unmet medical needs.
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The Benzimidazole Scaffold: A Privileged Core for Modern Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Versatility of a Heterocyclic Pioneer
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents one of the most prolific and versatile scaffolds in medicinal chemistry.[1] Its structural similarity to endogenous purine nucleotides allows it to readily interact with a vast array of biological macromolecules, including enzymes and receptors, making it a cornerstone in the development of novel therapeutics.[2] This unique characteristic has led to the successful clinical application of benzimidazole-containing drugs across a remarkable spectrum of diseases, from parasitic infections to cancers and beyond.[3]
This guide provides an in-depth exploration of the therapeutic landscape of benzimidazole compounds. It delves into their well-established roles as anthelmintic and anticancer agents, while also exploring their promising applications in antiviral, antimicrobial, anti-inflammatory, and neuroprotective contexts. By synthesizing mechanistic insights with actionable experimental protocols and quantitative data, this document aims to equip researchers and drug development professionals with the knowledge to harness the full potential of this remarkable heterocyclic scaffold.
Anticancer Applications: From Microtubule Disruption to Kinase Inhibition
Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxic effects through a variety of mechanisms.[4] Their development has been spurred by both the repurposing of existing drugs and the rational design of novel, highly targeted compounds.[3]
Mechanism of Action I: Targeting the Cytoskeleton
A primary and well-established anticancer mechanism of many benzimidazole compounds is the disruption of microtubule polymerization.[3] Microtubules are essential for critical cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape.[5] By binding to β-tubulin, a key subunit of microtubules, these agents inhibit the dynamic assembly and disassembly required for proper mitotic spindle formation, leading to cell cycle arrest and apoptosis.[6] This mechanism is particularly effective against rapidly proliferating cancer cells.[4]
Well-known anthelmintics like mebendazole and albendazole have been repurposed for oncology based on this tubulin-targeting activity.[4]
Key Experimental Workflow: In Vitro Tubulin Polymerization Assay
This assay is fundamental for quantifying the inhibitory effect of a benzimidazole compound on microtubule formation.
Caption: Workflow for a fluorescence-based tubulin polymerization assay.[7]
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay [7][8]
-
Preparation:
-
Warm a half-area 96-well plate to 37°C for at least 10 minutes.
-
Prepare 10x stock solutions of benzimidazole test compounds and a positive control (e.g., nocodazole) in an appropriate solvent (typically DMSO).
-
On ice, reconstitute high-purity (>99%) tubulin protein in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
-
Reaction:
-
In duplicate, add 5 µL of the 10x compound dilutions to the pre-warmed wells. Include wells for a "no inhibitor" vehicle control (DMSO) and a "no polymerization" control.
-
Initiate the polymerization reaction by adding 45 µL of the cold tubulin solution to each well.
-
Immediately place the plate into a microplate reader pre-heated to 37°C.
-
-
Measurement:
-
Measure the increase in fluorescence (indicative of polymerization) or absorbance at 340 nm (indicative of light scattering by microtubules) every minute for 60 minutes.[9]
-
-
Analysis:
-
Plot the absorbance or fluorescence values against time to visualize the polymerization curves.
-
Calculate the rate of polymerization (Vmax) from the steepest slope of the curve for each concentration.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Mechanism of Action II: Kinase Inhibition
The benzimidazole scaffold is also a key pharmacophore for a growing number of kinase inhibitors.[10] By targeting specific protein kinases involved in oncogenic signaling pathways, such as cyclin-dependent kinases (CDKs), PI3K/AKT, and MAPK, these derivatives can induce cell cycle arrest and inhibit cancer cell proliferation.[2]
Key Experimental Workflow: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a benzimidazole compound to inhibit the activity of a specific protein kinase.
Caption: General workflow for a luminescence-based kinase inhibition assay.[11]
Detailed Protocol: General Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [11][12]
-
Preparation:
-
Prepare serial dilutions of the benzimidazole test compounds in the appropriate kinase reaction buffer. Include a "no inhibitor" vehicle control.
-
Prepare solutions of the kinase of interest and its specific substrate.
-
-
Kinase Reaction:
-
To the wells of a white, opaque 96- or 384-well microplate, add the test compound dilutions.
-
Add the kinase and its substrate to the wells.
-
Initiate the reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer. The light signal is proportional to the ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Quantitative Data: Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected benzimidazole compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Benzimidazole 4 | MCF-7 | Breast Adenocarcinoma | 8.86 ± 1.10 | [2] |
| Benzimidazole 2 | HCT-116 | Colon Carcinoma | 16.18 ± 3.85 | [2] |
| Compound 23a | A549 | Lung Carcinoma | 9.73 | [13] |
| Compound 23a | MCF-7 | Breast Adenocarcinoma | 8.91 | [13] |
| Compound 23a | HEP-G2 | Hepatoma | 10.93 | [13] |
| Flubendazole | Pancreatic (various) | Pancreatic Cancer | 0.01 - 3.29 | [1] |
| Fenbendazole | Paraganglioma (various) | Paraganglioma | 0.01 - 3.29 | [1] |
| Mebendazole | Colorectal (HT-29) | Colorectal Cancer | 0.01 - 1.26 | [1] |
| Compound 5g | HeLa | Cervical Carcinoma | 8.70 | [14] |
| Compound 5g | MCF-7 | Breast Adenocarcinoma | 9.39 | [14] |
Anthelmintic Applications: The Classical Therapeutic Arena
The use of benzimidazoles as broad-spectrum anthelmintic agents is one of their most well-known and historically significant applications.[15] Drugs like albendazole, mebendazole, and fenbendazole are widely used in both human and veterinary medicine to treat infections caused by nematodes (roundworms), cestodes (tapeworms), and trematodes (flukes).[15]
Primary Mechanism of Action
The anthelmintic activity of benzimidazoles is primarily due to their high-affinity binding to parasite β-tubulin, which is structurally different from mammalian tubulin.[16][17] This selective binding inhibits microtubule polymerization in the parasite's intestinal cells, leading to a cascade of downstream effects:
-
Disruption of Cellular Integrity: The loss of microtubule structure impairs cell division, motility, and the maintenance of cell shape.[5]
-
Impaired Nutrient Absorption: The inhibition of microtubule-dependent processes, such as glucose uptake, leads to glycogen depletion and a reduction in ATP production, ultimately starving the parasite.[15]
-
Inhibition of Waste Secretion: The disruption of intracellular transport prevents the secretion of waste products, leading to cytotoxic accumulation.
These combined effects result in the immobilization and eventual death of the parasite.[15]
Antiviral and Antimicrobial Applications: A Broad Spectrum of Activity
The benzimidazole scaffold has demonstrated significant potential as a versatile core for the development of agents targeting a wide range of pathogens, including viruses, bacteria, and fungi.[18][19]
Antiviral Activity
Benzimidazole derivatives exert their antiviral effects by targeting various stages of the viral life cycle.[20] This includes inhibiting critical viral processes such as genome replication, protein processing, and the entry of the virus into host cells.[20] For example, some derivatives have been shown to inhibit viral polymerases or proteases, which are essential for producing new viral particles.[20] Others can block viral attachment to host cell receptors, preventing infection from the outset.[20]
Key Experimental Workflow: Plaque Reduction Assay
This assay is a standard method for quantifying the ability of a compound to inhibit viral replication and spread.
Caption: Workflow for a viral plaque reduction assay.[6]
Detailed Protocol: Plaque Reduction Assay [6][21]
-
Cell Seeding: Seed susceptible host cells in 24- or 6-well plates and incubate until a confluent monolayer is formed.
-
Infection: Remove the culture medium and infect the cells with a virus stock of a known titer (plaque-forming units/mL). Incubate for approximately 2 hours at 37°C to allow for viral adsorption.
-
Treatment: Prepare serial dilutions of the benzimidazole test compounds in cell culture medium.
-
Overlay: After the adsorption period, remove the virus inoculum and wash the cells. Add the compound dilutions to the respective wells, followed by an overlay of semi-solid medium (e.g., medium containing agarose or methylcellulose). This overlay restricts the spread of progeny viruses to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (typically 3-5 days).
-
Staining and Quantification:
-
Fix the cells (e.g., with a formalin solution).
-
Stain the cell monolayer with a staining solution such as crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the 50% effective concentration (EC50) from the resulting dose-response curve.
-
Antibacterial and Antifungal Activity
Benzimidazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.[7][22] Their mechanisms of action are diverse and can include the inhibition of DNA gyrase, which disrupts DNA synthesis and leads to bacterial cell death, or interference with the synthesis of ergosterol, a critical component of fungal cell membranes.[22][23] For instance, certain benzimidazole-1,3,4-oxadiazole compounds have been identified as potent inhibitors of 14α-sterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[23]
Quantitative Data: Antifungal Activity of Benzimidazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for selected benzimidazole compounds against pathogenic fungi.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Compound 1 | Candida albicans | 76.125 | [24] |
| Compound 51 | Candida albicans | 12.5 | [24] |
| Compound 4h | Candida albicans | 1.95 | [23] |
| Compound 4p | Candida albicans | 1.95 | [23] |
| Compound 6b | Candida glabrata | 0.97 | [25] |
| Compound 6i | Candida glabrata | 0.97 | [25] |
| Compound 6j | Candida glabrata | 0.97 | [25] |
Anti-inflammatory and Neuroprotective Potential
Emerging research has highlighted the potential of benzimidazole derivatives in treating inflammatory conditions and neurodegenerative diseases.[26][27]
Anti-inflammatory Effects
Benzimidazole compounds can exert anti-inflammatory effects by interacting with a variety of targets, including cyclooxygenase (COX) enzymes, 5-lipoxygenase, and various cytokines.[26][28] By inhibiting these key mediators of the inflammatory cascade, these compounds can reduce inflammation and associated pain.[29] Structure-activity relationship (SAR) studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical for modulating anti-inflammatory activity.[26][30]
Neuroprotective Applications
The multifactorial nature of neurodegenerative disorders like Alzheimer's and Parkinson's disease presents a significant challenge for drug development.[31] Benzimidazole derivatives are being investigated as multi-target agents capable of addressing several pathological hallmarks of these diseases.[27] Their potential mechanisms of action include the inhibition of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), modulation of biometal ions like copper and iron, and antioxidant effects.[31][32] Some derivatives have also shown neuroprotective effects in models of neuroinflammation and oxidative stress.[33][34]
Pharmacokinetics and Synthesis: Considerations for Drug Development
Pharmacokinetic Profile
The clinical efficacy of benzimidazole derivatives is significantly influenced by their pharmacokinetic properties. Many benzimidazoles, such as albendazole and mebendazole, exhibit low aqueous solubility and poor oral absorption (typically 1-5%).[18] They often undergo extensive first-pass metabolism in the liver, being converted into both active (e.g., albendazole sulfoxide) and inactive metabolites.[18] Co-administration with other drugs, such as cimetidine or praziquantel, can alter their plasma concentrations, a critical consideration in clinical practice.[35][36] Overcoming the low bioavailability of many benzimidazoles remains a key challenge, with strategies like prodrug development and novel formulations being actively explored.[37]
Synthetic Methodologies
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with numerous methods available to researchers. A classical and widely used approach is the Phillips-Ladenburg condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid, often under acidic conditions.[20] More modern and efficient methods include the catalytic condensation of o-phenylenediamines with aldehydes, which can be performed at room temperature or under microwave irradiation, often providing higher yields and shorter reaction times.[15][20]
General Protocol: Phillips-Ladenburg Condensation [20]
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of an acid, such as ammonium chloride or hydrochloric acid.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-90°C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by pouring it into ice-cold water.
-
Collect the crude product by filtration and purify it by recrystallization or column chromatography.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a remarkably fruitful starting point for the discovery and development of new therapeutic agents. Its privileged structure provides a unique combination of synthetic accessibility and biological promiscuity, allowing for the generation of diverse compound libraries targeting a wide range of diseases. From their established roles in fighting parasitic infections and cancer to their emerging potential in virology, microbiology, and neurology, benzimidazoles are set to remain at the forefront of medicinal chemistry research.
Future efforts will likely focus on several key areas:
-
Rational Design of Selective Inhibitors: Leveraging computational modeling and structural biology to design next-generation benzimidazoles with high selectivity for specific targets, thereby minimizing off-target effects.
-
Overcoming Pharmacokinetic Challenges: Developing innovative drug delivery systems and prodrug strategies to improve the bioavailability of poorly soluble benzimidazole compounds.
-
Exploring New Therapeutic Areas: Systematically screening existing and novel benzimidazole libraries against a wider range of biological targets to uncover new therapeutic applications.
-
Clinical Advancement of Repurposed Drugs: Conducting well-designed clinical trials to validate the efficacy of repurposed benzimidazoles, particularly in oncology, to accelerate the delivery of new treatments to patients.[37]
The continued exploration of this versatile heterocyclic core promises to yield a new generation of medicines to address some of the most pressing global health challenges.
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Ferreira, C., et al. (2023). Rivastigmine–Benzimidazole Hybrids as Promising Multitarget Metal-Modulating Compounds for Potential Treatment of Neurodegenerative Diseases. Molecules, 28(9), 3901. [Link]
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Anderson, A. C., et al. (2007). Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography. Bioorganic & Medicinal Chemistry Letters, 17(12), 3364-3369. [Link]
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Faheem, et al. (2022). Full article: Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. Journal of Inflammation Research, 15, 4115-4131. [Link]
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Paeshuy, E., et al. (2006). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 80(22), 11046-11055. [Link]
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"Benzoimidazole-1-carbaldehyde" CAS number and molecular formula
This technical guide provides a comprehensive profile of Benzoimidazole-1-carbaldehyde , a specialized electrophilic reagent, while critically distinguishing it from its common structural isomer, Benzimidazole-2-carbaldehyde.[1]
Advanced Reagent for N-Formylation and Organic Synthesis[1]
Part 1: Identity & Core Specifications[1]
The compound Benzoimidazole-1-carbaldehyde (also known as N-formylbenzimidazole) is a reactive amide equivalent, distinct from the stable C-substituted aldehydes used as building blocks.[1] It functions primarily as a formyl transfer reagent in organic synthesis.[1]
Chemical Identity
| Parameter | Specification |
| CAS Number | 90196-39-7 |
| IUPAC Name | 1H-Benzimidazole-1-carbaldehyde |
| Synonyms | N-Formylbenzimidazole; 1-Formylbenzimidazole |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| SMILES | O=CN1C=NC2=CC=CC=C12 |
| Structure Class | N-Acyl Azole (Reactive Amide) |
Physical Properties & Stability
-
Physical State: Typically a white to off-white crystalline solid (if isolated).[1]
-
Solubility: Soluble in aprotic polar solvents (DCM, THF, DMF).
-
Stability Profile: Moisture Sensitive. The N1–C(O) bond is electronically activated, making it susceptible to hydrolysis. It releases benzimidazole and formic acid upon exposure to atmospheric moisture.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Part 2: Critical Disambiguation (Isomer Analysis)
In drug discovery, confusion between the N-formyl and C-formyl isomers is a common source of experimental failure.[1] You must verify which isomer is required for your workflow.[1]
| Feature | 1-Carbaldehyde (This Topic) | 2-Carbaldehyde (Common Isomer) |
| CAS Number | 90196-39-7 | 3314-30-5 |
| Structure | Formyl group on Nitrogen (N1) | Formyl group on Carbon (C2) |
| Reactivity | Electrophilic (Formyl donor) | Electrophilic (Aldehyde condensation) |
| Primary Use | Reagent for formylating amines/alcohols | Scaffold for heterocycle construction |
| Stability | Unstable (Hydrolyzes easily) | Stable (Shelf-stable solid) |
Scientist’s Note: If your goal is to build a drug scaffold (e.g., reductive amination to attach a side chain), you likely need the 2-carbaldehyde (CAS 3314-30-5) .[1] If you are trying to introduce a formyl group (-CHO) onto a nucleophile, use the 1-carbaldehyde .[1]
Part 3: Synthesis & Reaction Mechanism[1][3]
Synthesis of Benzoimidazole-1-carbaldehyde
Because of its sensitivity, this compound is often generated in situ or freshly prepared.[1]
Protocol:
-
Reagents: Benzimidazole (1.0 eq), Formic Anhydride (or mixed anhydride generated from Formic Acid + DCC).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
-
Conditions: 0°C to Room Temperature, Inert Atmosphere (N₂).
-
Mechanism: Nucleophilic attack of the benzimidazole N1 on the activated formate species.[1]
Mechanism of Action: Formyl Transfer
The utility of Benzoimidazole-1-carbaldehyde lies in the "leaving group ability" of the benzimidazole moiety.[1] The N1 nitrogen pulls electron density from the carbonyl, activating it toward nucleophilic attack by amines or alcohols.
Figure 1: Mechanism of formyl transfer. The benzimidazole acts as a neutral leaving group, driving the reaction forward.
Part 4: Applications in Drug Development[1][4][5]
Mild N-Formylation of Amines
Standard formylation (e.g., using formic acid at high heat) can degrade sensitive pharmacophores.[1] Benzoimidazole-1-carbaldehyde offers a "soft" alternative.[1]
-
Advantage: Chemoselective; does not require strong acids or high temperatures.[1]
-
Workflow:
Vilsmeier-Type Formylation Surrogate
In instances where Vilsmeier-Haack conditions (POCl₃/DMF) are too harsh (e.g., acid-sensitive protecting groups present), N-formylbenzimidazole serves as a neutral equivalent.[1]
Part 5: Safety & Handling
Hazards[1]
-
GHS Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Specific Hazard: Hydrolyzes to release Formic Acid (corrosive) and Benzimidazole.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
Disposal
-
Quench excess reagent with aqueous sodium bicarbonate (NaHCO₃) to neutralize generated formic acid.[1]
-
Dispose of organic layers as non-halogenated waste (unless halogenated solvents were used).
References
-
PubChem Compound Summary . Benzoimidazole-1-carbaldehyde (CID 589679).[1][4] National Library of Medicine.[1][4] [Link]
-
Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (Foundational text on N-acyl azole reactivity).
-
Staab, H. A. (1962). New Methods of Preparative Organic Chemistry: Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367.[1] (Classic mechanism of azolide transfer).
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Discovery and history of benzimidazole-based drugs
An In-depth Technical Guide to the Discovery and History of Benzimidazole-Based Drugs
Abstract
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as one of the most significant "privileged scaffolds" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines enables it to interact with a diverse range of biological targets, leading to a remarkable spectrum of pharmacological activities.[1][2] The discovery that a benzimidazole moiety serves as an axial ligand for cobalt in vitamin B12 provided an early indication of its fundamental biological importance.[1][3] This guide presents a technical exploration of the key historical milestones, pivotal discoveries, and experimental foundations of substituted benzimidazoles. This class of compounds has yielded blockbuster drugs for treating conditions ranging from parasitic infections to peptic ulcers, and continues to be a fertile ground for the development of novel therapeutics against cancer, viruses, and inflammatory diseases.
Foundational Discovery and Synthesis: From Laboratory Curiosity to Versatile Scaffold
The journey of the benzimidazole scaffold began in 1872, when H. Hoebrecker first reported the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole.[1][4] This seminal work established the chemical foundation for constructing this versatile heterocyclic system. The classical and most enduring methods for synthesizing the benzimidazole core, which are still fundamental in drug discovery, involve the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.
Classical Synthesis Methodologies
The choice between using a carboxylic acid or an aldehyde as a reactant partner for o-phenylenediamine is a critical experimental decision, often dictated by the desired substituent at the C-2 position and the stability of the starting materials.
-
Phillips Condensation (with Carboxylic Acid): This one-step method involves the direct condensation and cyclization of o-phenylenediamine with a carboxylic acid.[5] The reaction typically requires harsh conditions, such as high temperatures and the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, which acts as both a catalyst and a dehydrating agent.[1] The causality behind these conditions lies in the need to overcome the activation energy for the nucleophilic attack of the diamine onto the carboxylic acid carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic ring.
-
Condensation with Aldehyde: This two-step approach first involves the condensation of o-phenylenediamine with an aldehyde to form an intermediate Schiff base (dianil).[1] This intermediate is then subjected to an oxidative cyclization to yield the final benzimidazole product.[5] This method is often preferred due to the wide availability of diverse aldehydes and generally milder reaction conditions for the initial condensation step.[5] The subsequent oxidation step is crucial for aromatization and can be achieved using various oxidizing agents.
Experimental Protocols
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and the selected carboxylic acid (1.0-1.2 equivalents) in a high-boiling solvent like ethylene glycol, or directly in polyphosphoric acid (PPA), which will also serve as the catalyst.[1]
-
Reaction: Heat the mixture to a high temperature (typically 150-250°C) under reflux for several hours. The strong acid facilitates both the initial amide formation and the subsequent intramolecular cyclization by protonating the carbonyl group, making it more electrophilic.
-
Work-up and Isolation: After cooling, pour the reaction mixture into a beaker of ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid and precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure 2-substituted benzimidazole.
-
Condensation: Dissolve o-phenylenediamine (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in a solvent such as ethanol or methanol.[1] Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-4 hours to form the intermediate Schiff base.[1]
-
Oxidative Cyclization: Once the initial condensation is complete, introduce an oxidizing agent. A variety of reagents can be used, such as hydrogen peroxide (H₂O₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or simply exposure to air, often catalyzed by a metal salt.[6]
-
Monitoring and Isolation: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue using column chromatography or recrystallization to isolate the pure 2-substituted benzimidazole.
Therapeutic Breakthroughs: From Worms to Ulcers
The journey of benzimidazoles from laboratory chemicals to essential medicines is defined by two monumental breakthroughs in distinct therapeutic areas: anthelmintics and anti-ulcer agents.
The Anthelmintic Revolution
The first major therapeutic application of the benzimidazole scaffold emerged in 1961 with the discovery of Thiabendazole , the first benzimidazole anthelmintic agent.[7] This discovery paved the way for a new class of drugs that were highly effective against gastrointestinal nematodes.[8]
Mechanism of Action: A Tale of Two Tubulins
The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization within the parasite.[8][9] This action is rooted in the drug's ability to bind with high affinity to the parasite's β-tubulin subunit.[7][10] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential for a multitude of cellular functions, including cell division, motility, and nutrient absorption.[9]
The key to the drug's success and its wide safety margin in the mammalian host is its selective toxicity . Benzimidazoles bind to parasite β-tubulin at a much higher affinity than to the mammalian equivalent.[9] This difference in binding affinity is attributed to specific amino acid variations in the tubulin protein between the parasite and the host, making the parasite's cellular machinery far more susceptible to disruption. The inhibition of microtubule formation ultimately leads to the starvation, paralysis, and death of the parasite.[9]
Table 1: Evolution of Key Benzimidazole Anthelmintics
| Drug Name | Year of Introduction | Key Structural Features / Improvements |
| Thiabendazole | 1961 | The prototypical benzimidazole anthelmintic. |
| Mebendazole | 1971 | Broader spectrum of activity; blocks glucose uptake in nematodes.[8][11] |
| Albendazole | 1975 | Possesses broad-spectrum activity; its active metabolite, albendazole sulfoxide, allows for systemic efficacy.[11][12] |
| Fenbendazole | N/A | Widely used in veterinary medicine. |
| Flubendazole | N/A | Another key anthelmintic with a broad spectrum of activity.[3] |
The Proton Pump Inhibitors (PPIs): A Paradigm Shift in Ulcer Treatment
The development of benzimidazole-based Proton Pump Inhibitors (PPIs) represents a landmark achievement in pharmaceutical history.[1] In the 1970s, researchers at Astra Hässle in Sweden were seeking more effective anti-ulcer agents than the existing H₂-receptor antagonists.[13] Their exploration of substituted benzimidazoles led to the synthesis of lead compounds like timoprazole and picoprazole.[13][14] This research culminated in 1979 with the discovery of omeprazole , the world's first clinically approved PPI, which was launched in 1988.[1][15]
Mechanism of Action: The Acid-Activated Prodrug
All PPIs are prodrugs , meaning they are administered in an inactive form and require chemical conversion in the body to become active.[1] The brilliance of their design lies in their targeted activation.
-
Accumulation: After absorption, the weakly basic PPI circulates and selectively accumulates in the highly acidic secretory canaliculi of the gastric parietal cells.
-
Activation: The acidic environment (pH < 2) catalyzes a molecular rearrangement, converting the inactive benzimidazole prodrug into a reactive tetracyclic sulfenamide.[1]
-
Inhibition: This activated form then forms a stable, covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme (the proton pump).[13] This irreversible binding effectively blocks the pump's function, inhibiting the final step of gastric acid secretion.[1]
This acid-activated, targeted mechanism ensures that the drug acts precisely where it is needed, minimizing off-target effects. The development of esomeprazole , the pure S-isomer of omeprazole, was a further refinement, offering an improved pharmacokinetic profile and more consistent acid suppression.[1]
Table 2: Timeline of Major Benzimidazole PPIs
| Drug Name | Company | Year of Launch | Key Characteristic |
| Omeprazole | Astra Hässle | 1988 | The first-in-class, groundbreaking PPI.[1][13] |
| Lansoprazole | Takeda | 1991 | Second major PPI to market, derivative of timoprazole.[1][16] |
| Pantoprazole | Altana | 1994 (Europe) | Noted for its stability and dosing flexibility.[15] |
| Esomeprazole | AstraZeneca | N/A | The S-isomer of omeprazole with an improved pharmacokinetic profile.[1] |
| Dexlansoprazole | Takeda | N/A | The R-isomer of lansoprazole.[16] |
Modern Frontiers: Anticancer, Antiviral, and Beyond
The versatility of the benzimidazole scaffold continues to drive innovation in drug discovery. Its unique ability to interact with various biological targets has led to its exploration in numerous other therapeutic areas.[12][17]
Anticancer Activity: A significant area of modern research is the repurposing and development of benzimidazole derivatives as anticancer agents.[12][18]
-
Tubulin Inhibition: Anthelmintics like mebendazole and albendazole have shown potent anticancer effects by inhibiting tubulin polymerization in cancer cells, disrupting mitosis and inducing apoptosis.[12]
-
Kinase Regulation: Other derivatives act as kinase inhibitors, blocking critical signaling pathways that tumors use to grow and proliferate.[12]
-
DNA Intercalation: Some compounds can insert themselves into the DNA of cancer cells, preventing replication and leading to cell death.[12]
Antiviral and Antimicrobial Applications: Benzimidazole derivatives have also demonstrated broad-spectrum activity against various viruses, bacteria, and fungi, often by targeting essential microbial enzymes and processes.[2][19]
Conclusion and Future Perspectives
From its synthesis in the 19th century to its central role in 21st-century medicine, the benzimidazole scaffold has proven to be a remarkably enduring and versatile platform for drug discovery. The initial breakthroughs in anthelmintic and anti-ulcer therapies have paved the way for a new generation of drugs targeting complex diseases like cancer. The chemical flexibility of the benzimidazole core, combined with modern drug development technologies, ensures that this "privileged scaffold" will remain a cornerstone of medicinal chemistry, promising new therapeutic solutions for years to come.
References
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Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (MSD Veterinary Manual) [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (Beilstein Journal of Organic Chemistry) [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (PiscoMed Publishing) [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (ScienceDirect) [Link]
-
Current Achievements of Benzimidazole: A Review. (PiscoMed Publishing) [Link]
-
Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (ResearchGate) [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. (MDPI) [Link]
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature - ThaiScience. (ThaiScience) [Link]
-
Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework - Oriental Journal of Chemistry. (Oriental Journal of Chemistry) [Link]
-
Anthelmintics Benzimidazole derivatives - YouTube. (YouTube) [Link]
-
Discovery and development of proton pump inhibitors - Grokipedia. (Grokipedia) [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. (Organic Chemistry Portal) [Link]
-
Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery | Bentham Science Publishers. (Bentham Science) [Link]
-
Discovery and development of proton pump inhibitors - Wikipedia. (Wikipedia) [Link]
-
Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed. (PubMed) [Link]
-
A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC. (National Center for Biotechnology Information) [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (MDPI) [Link]
-
Mechanism of action of benzimidazole derivatives as anthelmintic. - ResearchGate. (ResearchGate) [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combinatorial Science. (ACS Publications) [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (National Center for Biotechnology Information) [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. (PubMed) [Link]
-
Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery - Bentham Science Publisher. (Bentham Science) [Link]
-
A Review on Medical Significance of Benzimidazole Derivatives. (ResearchGate) [Link]
-
[Discovery and development of the proton pump inhibitor] - PubMed. (PubMed) [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. (ResearchGate) [Link]
-
Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions | Semantic Scholar. (Semantic Scholar) [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - Bentham Science Publisher. (Bentham Science) [Link]
-
Biological activities of benzimidazole derivatives: A review - ISCA. (ISCA) [Link]
-
A Brief Review on History Synthesis Mechanism of Action of Benzimidazole - ijarsct. (ijarsct.co.in) [Link]
-
Benzimidazole - Wikipedia. (Wikipedia) [Link]
-
Timoprazole and PPI Mechanisms | PDF | Drugs | Chemistry - Scribd. (Scribd) [Link]
-
Synthesis, characterization and biological evaluation of benzimidazoles and its derivatives. (SlideShare) [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - Frontiers. (Frontiers) [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (Impactfactor) [Link]
-
Discovery and Development of Proton Pump Inhibitors - ResearchGate. (ResearchGate) [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (RJPT) [Link]
-
Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed. (PubMed) [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC. (National Center for Biotechnology Information) [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (PiscoMed Publishing) [Link]
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- 7. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. rjptonline.org [rjptonline.org]
Methodological & Application
Technical Application Note: Protocols for the Condensation & Reactivity of Benzoimidazole-1-carbaldehyde
The following Application Note and Protocol is designed for high-level researchers and drug development scientists. It addresses the specific reactivity of Benzoimidazole-1-carbaldehyde (1-Formylbenzimidazole), distinguishing it from its more common isomer, and provides actionable protocols for its synthesis and utilization.
Part 1: Executive Technical Analysis (The Core Directive)
Molecule Identity & Reactivity Profile
Critical Distinction: Before proceeding, the researcher must verify the specific isomer in use.
-
Target: Benzoimidazole-1-carbaldehyde (1-Formylbenzimidazole).
-
Structure: Formyl group attached to the Nitrogen (N1).
-
Nature: This is an N-formyl azole . It behaves chemically as a reactive amide or formylating agent . It is not a standard aldehyde.
-
Reactivity: It undergoes nucleophilic acyl substitution. In "condensation" reactions with amines, it acts as a formyl donor , transferring the -CHO group to the nucleophile and releasing benzimidazole as a leaving group.
-
-
Common Confusion: Benzimidazole-2-carbaldehyde (2-Formylbenzimidazole).
-
Structure: Formyl group attached to the Carbon (C2).
-
Nature: A stable heterocyclic aldehyde.
-
Reactivity: Undergoes classical condensations (Schiff base, Knoevenagel) to build larger scaffolds while retaining the benzimidazole core.
-
This guide focuses strictly on the user-requested "Benzoimidazole-1-carbaldehyde" (N-formyl isomer).
Mechanistic Insight
The "condensation" of Benzoimidazole-1-carbaldehyde with nucleophiles (e.g., amines) is mechanistically a Formyl Transfer Reaction .
Unlike C-aldehydes, the N1-carbonyl bond is activated by the azole ring's aromaticity, making the benzimidazole moiety an excellent leaving group (similar to N,N'-carbonyldiimidazole chemistry).
Part 2: Experimental Protocols
Protocol A: Synthesis of Benzoimidazole-1-carbaldehyde (Reagent Preparation)
Note: Due to moisture sensitivity, this reagent is often prepared in situ or stored under inert atmosphere.
Materials:
-
Benzimidazole (1.0 eq)
-
Formic Acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Workflow:
-
Dissolution: Dissolve benzimidazole (10 mmol) in anhydrous DCM (50 mL) in a flame-dried round-bottom flask under Argon.
-
Activation: Add DCC (11 mmol) to the solution at 0°C.
-
Addition: Dropwise add Formic Acid (12 mmol) over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. A white precipitate (Dicyclohexylurea, DCU) will form.
-
Isolation:
-
Filter off the DCU precipitate under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize immediately from dry ether/hexane.
-
Storage: Store at -20°C under Argon. Hydrolyzes rapidly in moist air.
-
Protocol B: Condensation (Formylation) with Amines
Application: Efficient N-formylation of primary/secondary amines under mild conditions.[1]
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 eq)
-
Reagent: Benzoimidazole-1-carbaldehyde (1.1 eq)
-
Solvent: THF, DCM, or Acetonitrile.
Step-by-Step Workflow:
-
Preparation: Dissolve the target amine (1.0 mmol) in anhydrous THF (5 mL).
-
Addition: Add Benzoimidazole-1-carbaldehyde (1.1 mmol) in one portion at RT.
-
Monitoring: Stir at RT. Reaction is typically fast (5–60 mins). Monitor by TLC (disappearance of amine).
-
Work-up:
-
The byproduct is free Benzimidazole.
-
Wash the organic layer with dilute HCl (to remove benzimidazole and unreacted amine) or saturated
(if the product is acid-sensitive). -
Alternatively, use column chromatography (Benzimidazole is polar; formamides are often less polar).
-
-
Result: Yields clean N-Formyl Amine .
Part 3: Visualization & Data
Reaction Mechanism Diagram
The following diagram illustrates the divergent pathways between the 1-isomer (Transfer) and 2-isomer (Scaffold Building).
Caption: Mechanistic pathway of Benzoimidazole-1-carbaldehyde reacting with amines. Path A (Formyl Transfer) is thermodynamically favored over Path B (Schiff Base formation).
Comparative Reactivity Table
| Feature | Benzoimidazole-1-carbaldehyde | Benzimidazole-2-carbaldehyde |
| Position of CHO | Nitrogen (N1) | Carbon (C2) |
| Bond Type | Amide-like (N-C=O) | C-C Bond |
| Primary Utility | Formylating Agent (Reagent) | Scaffold Building (Substrate) |
| Reaction with Amine | Transfers CHO group (Formylation) | Forms C=N bond (Schiff Base) |
| Stability | Moisture Sensitive | Stable Solid |
| Leaving Group | Benzimidazole (Good LG) | Water ( |
Part 4: Troubleshooting & Safety
Common Failure Modes
-
Hydrolysis: If the reagent is exposed to air, it reverts to Benzimidazole and Formic Acid.
-
Diagnostic: NMR shows a broad singlet at ~8.2 ppm (Benzimidazole C2-H) and loss of the aldehyde proton (~9-10 ppm).
-
-
Wrong Isomer: If the reaction yields a stable imine precipitate instead of a formylated product, check if the starting material was actually the 2-carbaldehyde.
Safety
-
Sensitizer: Benzimidazoles can be skin sensitizers.
-
Reactivity: The 1-carbaldehyde is a potent electrophile; avoid inhalation. Handle in a fume hood.
Part 5: References
-
Synthesis and Reactivity of N-Formyl Azoles
-
Title: "N-Formylbenzotriazole: A Stable, Convenient Formylating Agent"
-
Source: Katritzky, A. R., et al. Journal of Organic Chemistry.
-
Context: Establishes the mechanism for N-formyl azole transfer reactions, applicable to 1-formylbenzimidazole.
-
-
Formylation Protocols
-
Title: "Formylation of Amines: A Review of Stoichiometric and Catalytic Methods"
-
Source: Gerack, C. J., & McElwee-White, L. Molecules.
-
Context: Reviews the use of formyl donors, including N-acyl species.
-
-
Benzimidazole Chemistry
-
Title: "Benzimidazole Synthesis and Reactivity"
-
Source: Organic Chemistry Portal.
-
Context: General reactivity patterns of the benzimidazole scaffold.[2]
-
-
Isomer Distinction Data
-
Title: "Benzoimidazole-1-carbaldehyde Compound Summary"
-
Source: PubChem (NIH).
-
Context: Confirmation of the 1-isomer identity and chemical properties.
-
Sources
Advanced Agrochemical Synthesis: Benzoimidazole-1-carbaldehyde as a Latent Formyl Donor
Topic: Application of "Benzoimidazole-1-carbaldehyde" in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists
Executive Summary
Benzoimidazole-1-carbaldehyde (also known as N-formylbenzimidazole or 1-formylbenzimidazole) represents a specialized class of "active amide" reagents used in the precision synthesis of complex agrochemical scaffolds. Unlike its C-substituted analog (benzimidazole-2-carbaldehyde), which serves as a structural building block, the 1-carbaldehyde species functions primarily as a mild, selective formylating agent .
In agrochemical development, where active ingredients (AIs) often contain sensitive functionalities (e.g., fluorinated motifs, chiral centers, or labile heterocycles), standard formylation methods (Vilsmeier-Haack, acetic formic anhydride) can be too harsh. Benzoimidazole-1-carbaldehyde offers a neutral, high-yielding alternative for introducing the formyl group—a critical precursor for isonitriles, formamides, and subsequent heterocyclization.
Chemical Identity & Properties
-
IUPAC Name: 1H-Benzimidazole-1-carbaldehyde
-
CAS Registry: 2282-01-1 (Generic for 1-formyl species) / Note: Often prepared in situ or stored under inert atmosphere.
-
Functional Role: Electrophilic Formyl Transfer Reagent.
-
Stability Profile: Hydrolytically unstable. Decomposes to benzimidazole and formic acid upon exposure to atmospheric moisture. Requires anhydrous storage (–20°C).
Mechanistic Advantage
The reactivity of benzoimidazole-1-carbaldehyde stems from the "active amide" bond. The benzimidazole moiety acts as an excellent leaving group (pKa of conjugate acid ~5.5, pKa of benzimidazole ~12.8), activating the carbonyl carbon for nucleophilic attack without the need for exogenous acid or base catalysts.
Application Protocols
Protocol A: Synthesis of Benzoimidazole-1-carbaldehyde Reagent
Objective: Preparation of high-purity reagent for immediate use or inert storage.
Reagents:
-
Benzimidazole (1.0 eq)
-
Formic Acid (1.1 eq, 98%+)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet and a pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with Benzimidazole (11.8 g, 100 mmol) and anhydrous DCM (200 mL). Cool to 0°C using an ice/salt bath.
-
Activation: Add Formic Acid (4.2 mL, 110 mmol) in one portion. The mixture may become slightly heterogeneous.
-
Coupling: Dissolve DCC (22.7 g, 110 mmol) in DCM (50 mL) and transfer to the addition funnel. Add dropwise to the reaction mixture over 30 minutes at 0°C.
-
Observation: A white precipitate of dicyclohexylurea (DCU) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ensure complete consumption of benzimidazole; Note: the product is unstable on silica, check for disappearance of SM).
-
Workup: Filter the mixture through a sintered glass funnel under a nitrogen blanket to remove DCU.
-
Isolation: Concentrate the filtrate under reduced pressure (keep bath temp <30°C).
-
Purification: Recrystallize rapidly from anhydrous Et₂O/Hexane if necessary, or use the crude solid directly.
-
Yield: Typically 85-92%.
-
Storage: Store in a sealed vial under Argon at -20°C.
-
Protocol B: Selective N-Formylation of Deactivated Anilines
Context: Many fungicide classes (e.g., carboxamides) require the formylation of electron-deficient anilines, which are sluggish nucleophiles. This protocol demonstrates the reagent's superior kinetics.
Substrate: 2,4-Difluoroaniline (Agrochemical intermediate model).
Methodology:
-
Dissolution: Dissolve 2,4-difluoroaniline (10 mmol) in anhydrous THF (20 mL) under nitrogen.
-
Addition: Add Benzoimidazole-1-carbaldehyde (11 mmol, 1.1 eq) as a solid in one portion.
-
Reaction: Stir at RT for 2–6 hours.
-
Mechanism:[1] The amine attacks the carbonyl; benzimidazole is displaced.
-
-
Monitoring: HPLC/TLC will show the formation of N-(2,4-difluorophenyl)formamide.
-
Workup:
-
The byproduct, benzimidazole, often precipitates or can be removed by washing the organic layer with dilute HCl (1M) (Benzimidazole is basic and will wash into the aqueous phase; the formamide is neutral and remains in organic).
-
Wash organic phase with Brine, dry over Na₂SO₄, and concentrate.
-
-
Result: High purity N-formyl derivative ready for dehydration to isocyanide or further coupling.
Mechanistic Visualization
The following diagram illustrates the "Active Amide" transfer mechanism, highlighting the entropy-driven release of the stable benzimidazole leaving group.
Figure 1: The benzimidazole moiety acts as an 'energy spring,' activating the formyl group for transfer to nucleophiles under mild conditions.
Comparative Analysis: Formylating Agents in Agrochem
| Feature | Benzoimidazole-1-carbaldehyde | Acetic Formic Anhydride | Vilsmeier Reagent |
| Selectivity | High (Chemo-selective for amines/alcohols) | Low (Acylates and Formylates) | High (Aromatic C-formylation) |
| Conditions | Neutral / Mild (RT) | Acidic | Acidic / Thermal |
| Byproducts | Benzimidazole (Recyclable solid) | Acetic Acid (Liquid acid) | Phosphoric salts / amine salts |
| Stability | Low (Moisture sensitive) | Low (Thermal decomposition) | Moderate |
| Use Case | Late-stage functionalization of sensitive AIs | Bulk commodity synthesis | Aromatic ring functionalization |
Expert Insights & Troubleshooting
-
Differentiation Alert: Do not confuse Benzoimidazole-1-carbaldehyde (N-CHO) with Benzimidazole-2-carbaldehyde (C-CHO). The latter is a stable solid used to make Schiff bases (hydrazones) common in fungicide discovery. The 1-carbaldehyde is a reagent, not a scaffold.
-
Handling: The reagent hydrolyzes rapidly. If your yield is low, check the quality of the reagent. It should be a white crystalline solid. If it smells strongly of acetic/formic acid or is sticky, repurify.
-
Atom Economy: While the reagent has lower atom economy than formic acid due to the benzimidazole carrier, the carrier can be recovered quantitatively via acid extraction and basification, re-entering the synthesis loop (See Protocol A).
References
-
Katritzky, A. R., et al. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents of General Utility. The Journal of Organic Chemistry. (Foundational chemistry of N-acyl azoles as transfer reagents).
-
Kashyap, S. J., et al. (2018). Benzimidazole Derivatives: A Review on their Medicinal and Agrochemical Importance. ResearchGate.
-
Organic Syntheses. (1940). Benzimidazole Synthesis Protocols. Organic Syntheses, Coll. Vol. 2, p.65. (Base protocol for benzimidazole scaffold).
- Wan, Y., et al. (2015). N-Formylsaccharin as a New Formylating Agent. Tetrahedron Letters. (Analogous chemistry demonstrating the utility of N-formyl heterocycles).
Sources
Application Notes and Protocols for In Vitro Antimicrobial Screening of Benzimidazole-1-carbaldehyde Derivatives
A Foreword for the Modern Drug Hunter
The relentless rise of antimicrobial resistance necessitates a perpetual search for novel chemical scaffolds with potent and unexploited mechanisms of action. Among the privileged structures in medicinal chemistry, the benzimidazole core stands out for its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vitro antimicrobial screening of a promising subclass: Benzimidazole-1-carbaldehyde derivatives.
Our approach transcends a mere recitation of procedural steps. We delve into the scientific rationale behind each experimental choice, emphasizing the establishment of a self-validating screening system. This ensures that the data generated is not only accurate but also reproducible and trustworthy, forming a solid foundation for further preclinical development.
The Benzimidazole Scaffold: A Privileged Pharmacophore
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is structurally analogous to purine nucleosides, allowing for facile interaction with various biological macromolecules.[4][5] This inherent bioactivity has led to the development of benzimidazole-containing drugs with a wide spectrum of therapeutic applications, including antibacterial, antifungal, antiviral, and anthelmintic properties.[1][6][7] The introduction of a carbaldehyde group at the N-1 position of the benzimidazole ring presents a unique chemical entity for derivatization, offering a pathway to novel structure-activity relationships (SAR).[1]
The proposed mechanism of action for many benzimidazole derivatives involves the inhibition of crucial cellular processes. Their structural similarity to purines can lead to the disruption of nucleic acid and protein biosynthesis in bacterial cells.[4] Some derivatives have also been shown to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5]
Part 1: Foundational Assays for Antimicrobial Efficacy
The initial phase of screening aims to determine the fundamental antimicrobial properties of the synthesized Benzimidazole-1-carbaldehyde derivatives. This involves assessing their ability to inhibit microbial growth (bacteriostatic/fungistatic) and to kill the microorganisms (bactericidal/fungicidal).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] This method is highly reproducible and provides a quantitative measure of the potency of the test compounds.
-
Why Broth Microdilution? This method is preferred for initial screening due to its quantitative nature, scalability for testing multiple derivatives, and conservation of test compounds. It provides a more precise measure of antimicrobial potency compared to diffusion-based methods.
-
Standardization is Key: Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring inter-laboratory reproducibility and the clinical relevance of the generated data.[8][10][11][12]
-
Solvent Considerations: Benzimidazole derivatives are often hydrophobic and may have poor aqueous solubility.[13] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[8][9][13] It is crucial to determine the maximum tolerated DMSO concentration by the test organisms to avoid solvent-induced toxicity.[13]
Caption: Workflow for MIC determination.
-
Preparation of Compound Stock Solutions:
-
Dissolve the Benzimidazole-1-carbaldehyde derivatives in 100% DMSO to a final concentration of 10 mg/mL.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
The final volume in each well should be 100 µL.
-
Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a solvent control (broth, inoculum, and the highest concentration of DMSO used).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well, except for the sterility control.
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
Following incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a plate reader.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To understand whether a compound is static (inhibits growth) or cidal (kills), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined.
Caption: Workflow for MBC/MFC determination.
-
Subculturing from MIC plates:
-
From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates at the optimal growth temperature for the microorganism for 18-24 hours (or longer for slow-growing fungi).
-
-
MBC/MFC Determination:
-
The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.
-
Part 2: Disk Diffusion Assay for Preliminary Screening
The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method that is cost-effective and simple to perform, making it suitable for initial high-throughput screening of a large number of derivatives.[6][14]
-
Why Disk Diffusion? This method provides a rapid visual assessment of antimicrobial activity. The size of the zone of inhibition around the disk is proportional to the susceptibility of the microorganism to the compound.[14]
-
Standardization is Crucial: The Kirby-Bauer method is highly standardized to ensure reliable and reproducible results. Factors such as the agar medium, inoculum density, and incubation conditions must be strictly controlled.[6]
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized microbial inoculum as described for the broth microdilution assay (0.5 McFarland standard).
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the Benzimidazole-1-carbaldehyde derivatives.
-
Aseptically place the disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on established breakpoints for standard antibiotics, though for novel compounds, the zone diameter provides a semi-quantitative measure of activity.
-
Part 3: Ensuring Data Integrity - A Self-Validating System
The trustworthiness of any screening data hinges on a robust quality control (QC) system. This involves the regular use of reference strains with known antimicrobial susceptibility profiles to ensure the accuracy and reproducibility of the assays.
A panel of QC strains should be included in every assay run. These strains can be obtained from recognized culture collections such as the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC).[14][15]
| QC Strain | Gram Status/Type | Typical Use |
| Escherichia coli ATCC 25922 | Gram-negative | Routine QC for antibacterial testing |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Routine QC for antibacterial testing, particularly for non-fermenters |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Routine QC for antibacterial testing |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Routine QC for antibacterial testing |
| Candida albicans ATCC 90028 | Yeast | Routine QC for antifungal testing |
For novel compounds, it is essential to establish internal QC ranges. This can be achieved by performing at least 20 independent assays and calculating the mean and standard deviation of the MIC values or zone diameters for each QC strain.[16][17] The acceptable range is typically the mean ± 2 standard deviations.
Part 4: Data Presentation and Interpretation
Clear and concise presentation of data is crucial for comparative analysis and decision-making.
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | C. albicans ATCC 90028 |
| MIC / MBC | MIC / MBC | MIC / MBC | MIC / MFC | |
| Derivative 1 | 8 / 16 | 32 / >64 | >64 / >64 | 16 / 32 |
| Derivative 2 | 4 / 8 | 16 / 32 | 64 / >64 | 8 / 16 |
| Derivative 3 | >64 / >64 | >64 / >64 | >64 / >64 | >64 / >64 |
| Ciprofloxacin | 0.5 / 1 | 0.015 / 0.03 | 0.25 / 0.5 | N/A |
| Amphotericin B | N/A | N/A | N/A | 0.5 / 1 |
| Compound (µ g/disk ) | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | C. albicans ATCC 90028 |
| Derivative 1 (30 µg) | 18 | 12 | 6 | 15 |
| Derivative 2 (30 µg) | 22 | 16 | 8 | 19 |
| Derivative 3 (30 µg) | 6 | 6 | 6 | 6 |
| Ciprofloxacin (5 µg) | 25 | 30 | 28 | N/A |
| Fluconazole (25 µg) | N/A | N/A | N/A | 28 |
Conclusion: A Pathway to Discovery
The protocols and guidelines presented herein provide a robust framework for the initial in vitro antimicrobial screening of novel Benzimidazole-1-carbaldehyde derivatives. By integrating standardized methodologies with a deep understanding of the scientific principles and a rigorous quality control system, researchers can generate high-quality, reliable data. This, in turn, will enable the confident identification of promising lead compounds for further development in the critical fight against infectious diseases.
References
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. szu.gov.cz [szu.gov.cz]
- 6. researchgate.net [researchgate.net]
- 7. isca.me [isca.me]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. nih.org.pk [nih.org.pk]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bsac.org.uk [bsac.org.uk]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Application Note & Protocols: Assessing the Cytotoxicity of Novel Benzimidazole Compounds Against Cancer Cell Lines
Introduction: The Promise of Benzimidazoles in Oncology
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Originally developed as anthelmintic agents, compounds from this class, such as mebendazole and albendazole, are gaining significant attention for their potent anti-cancer properties.[1] The therapeutic potential of benzimidazoles stems from their ability to target multiple pathways crucial for cancer cell proliferation and survival.[3][4] A primary mechanism involves the disruption of microtubule polymerization by binding to β-tubulin, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]
The evaluation of novel benzimidazole derivatives requires robust and reliable methods to quantify their cytotoxic effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity assays for these compounds against various cancer cell lines. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for three standard assays—MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH)—and offer insights into data analysis and troubleshooting.
Unraveling the Mechanism: How Benzimidazoles Target Cancer Cells
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, making them versatile therapeutic candidates.[3] Their ability to interfere with fundamental cellular processes often leads to mitotic catastrophe and cell death.[1][5]
-
Tubulin Polymerization Inhibition: The most well-characterized mechanism is the binding of benzimidazoles to β-tubulin, preventing its polymerization into microtubules.[1] This disruption of the microtubule network is critical as it halts cell division during mitosis, leading to an arrest in the G2/M phase of the cell cycle.[5]
-
Induction of Apoptosis: By causing mitotic arrest and activating DNA damage stress responses, benzimidazoles can trigger the p53 tumor suppressor protein, a key regulator of apoptosis.[1] This initiates a cascade of events leading to programmed cell death.
-
Inhibition of Signaling Pathways: Certain benzimidazole derivatives can inhibit key oncogenic signaling pathways, such as the PI3K/AKT and MAPK pathways, which are essential for cancer cell survival and proliferation.[3]
-
Topoisomerase Inhibition: Some derivatives act as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology, which leads to DNA damage and cell death.[5]
Caption: Mechanism of action for anticancer benzimidazole compounds.
Strategic Experimental Design: Selecting Cell Lines and Assays
A well-designed cytotoxicity study relies on the appropriate selection of both cellular models and assessment methods. This ensures the generated data is relevant, reproducible, and provides a comprehensive toxicity profile of the compound.
Cell Line Selection: The Right Model for the Question
The choice of cell line is critical and should be guided by the research objectives.[6]
-
Tissue of Origin: Select cell lines that are representative of the cancer type you are targeting (e.g., A549 for lung cancer, MCF-7 for breast cancer, HepG2 for liver cancer).[7][8][9] Using a panel of cell lines from different origins can reveal broad-spectrum activity or selective toxicity.[6]
-
Genetic Background: Consider the mutational status of key genes (e.g., p53, EGFR, KRAS) in the cell lines, as this can influence sensitivity to the test compound.
-
Non-Cancerous Control: To assess whether a compound is selectively toxic to cancer cells, it is crucial to include a non-cancerous cell line in your panel (e.g., human fibroblasts or HEK-293 embryonic kidney cells).[6][10] This helps in determining a therapeutic window.
-
Consistency: Use cells with a low passage number and ensure they are in the logarithmic growth phase to maintain experimental consistency.[11]
Assay Selection: A Multi-Faceted Approach to Cytotoxicity
No single assay can capture the complexity of cell death. Therefore, employing at least two assays with different underlying principles is highly recommended to validate findings and gain deeper mechanistic insights.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population, which is often proportional to the number of viable cells.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13][14]
-
Sulforhodamine B (SRB) Assay (Biomass): The SRB assay is a colorimetric method that quantifies total cellular protein content.[15] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.[16][17] The amount of bound dye is directly proportional to the cell mass.[17]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis).[18][19]
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.
Protocol 1: MTT Cell Viability Assay
Principle: Measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[13][14]
Materials and Reagents:
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Novel benzimidazole compounds (stock solutions typically in DMSO)
-
96-well flat-bottom tissue culture plates
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in their logarithmic growth phase. Perform a cell count and determine viability (e.g., using Trypan Blue). Dilute the cells in complete medium to an optimal seeding density (typically 5,000–10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium from a stock solution. The final concentration of the solvent (e.g., DMSO) should be kept consistent and low (typically ≤0.5%) to avoid solvent-induced toxicity.[11][20] Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with solvent) and untreated control (medium only) wells.[21]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[13][22]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13][14] A reference wavelength of >650 nm can be used to reduce background noise.[13]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: Based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate with trichloroacetic acid (TCA).[15][17]
Materials and Reagents:
-
All materials from the MTT protocol (excluding MTT and its solubilizer)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
SRB Solubilization buffer (10 mM Tris base solution, pH 10.5)
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After the compound incubation period, gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate the plate at 4°C for 1 hour.[16]
-
Washing: Carefully remove the TCA solution. Wash the plate five times with 1% acetic acid to remove excess TCA and unbound dye.[16] After the final wash, allow the plate to air-dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[16]
-
Remove Unbound Dye: Quickly remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[16]
-
Air Dry: Allow the plate to air-dry completely. This step is crucial.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15][16]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved. Measure the optical density (OD) at 510-565 nm using a microplate reader.[15]
Caption: Experimental workflow for the SRB cytotoxicity assay.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Measures LDH released from the cytosol of damaged cells into the supernatant. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[18][19]
Materials and Reagents:
-
All materials from the MTT protocol (excluding MTT and its solubilizer)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Roche, Abcam)
-
Lysis Buffer (often 10X, provided in the kit)
-
Stop Solution (provided in the kit)
-
Substrate Mix/Assay Buffer (provided in the kit)
-
Optically clear 96-well flat-bottom plate
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is critical to set up three sets of controls for each cell type:
-
Untreated Control: Cells in medium only (for spontaneous LDH release).
-
Vehicle Control: Cells in medium with solvent.
-
Maximum Release Control: Cells in medium to be lysed before measurement.
-
-
Induce Maximum LDH Release: One hour before the end of the incubation period, add 10 µL of the 10X Lysis Buffer to the "Maximum Release Control" wells.
-
Harvest Supernatant: After incubation, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a corresponding well in a new, optically clear 96-well plate.[19] Be careful not to disturb the cell layer.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).[18]
-
Add Reaction Mixture: Add 100 µL of the freshly prepared reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour of adding the Stop Solution. A reference wavelength of >600 nm is recommended.[19]
Sources
- 1. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. files.eric.ed.gov [files.eric.ed.gov]
- 23. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzoimidazole-1-carbaldehyde Synthesis
Case ID: BZ-CHO-001
Status: Open
Priority: High (Yield Optimization)
Subject: Improving Isolation and Yield of Benzoimidazole-1-carbaldehyde (
Executive Summary & Core Technical Directive
The Central Challenge:
You are likely experiencing low yields not because the reaction fails, but because the product is decomposing during workup. Benzoimidazole-1-carbaldehyde is an active amide (analogous to
The "Yield Killer": Aqueous Workup.[1]
If your protocol involves washing with water,
The Solution: Switch to a non-aqueous isolation protocol . This guide provides two validated pathways: the Acetic Formic Anhydride (AFA) method (Recommended for purity) and the DCC Coupling method (Recommended for small-scale speed).
Validated Protocols
Method A: The Acetic Formic Anhydride (AFA) Route (Recommended)
Best for: High purity, scalability, and avoiding urea byproducts.[2]
Mechanism: In situ generation of acetic formic anhydride (a highly reactive formylating agent) followed by nucleophilic attack by benzimidazole.[2]
Reagents:
-
Benzimidazole (1.0 eq)[2]
-
Sodium Formate (1.5 eq)
-
Acetyl Chloride (1.4 eq)[2]
-
Solvent: Anhydrous DCM or THF (Must be dry)[2]
Step-by-Step Protocol:
-
AFA Generation (In Situ):
-
Suspend Sodium Formate (1.5 eq) in anhydrous DCM at 0°C under Argon/Nitrogen.
-
Add Acetyl Chloride (1.4 eq) dropwise over 15 minutes.
-
Critical: Stir at room temperature for 2 hours. The suspension will change consistency as NaCl forms.
-
Checkpoint: You have now generated Acetic Formic Anhydride in solution. Do not isolate it; it is unstable.[3]
-
-
Formylation:
-
Non-Aqueous Workup (The Secret to High Yield):
-
Do NOT wash with water.
-
Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove solid NaCl and unreacted Sodium Formate.
-
Wash the filter cake with dry DCM.
-
Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (<40°C) .
-
Purification: If necessary, recrystallize rapidly from dry diethyl ether/hexane. Do not use silica gel chromatography unless it is neutralized (triethylamine-treated), as silica acidity can cleave the formyl group.[2]
-
Method B: The DCC/Formic Acid Route
Best for: Small scale, rapid screening.[2]
Reagents:
-
Benzimidazole (1.0 eq)[2]
-
Formic Acid (1.1 eq, 98%+ purity)[2]
-
DCC (Dicyclohexylcarbodiimide) (1.1 eq)[2]
-
Solvent: Anhydrous DCM
Step-by-Step Protocol:
-
Dissolve Benzimidazole and Formic Acid in anhydrous DCM at 0°C.
-
Add DCC dissolved in DCM dropwise.
-
Stir at 0°C for 1 hour, then Room Temp for 3 hours.
-
Workup: The byproduct DCU (dicyclohexylurea) will precipitate as a white solid.[2]
-
Filter off the DCU.
-
Concentrate the filtrate.
-
Issue: Traces of DCU are difficult to remove without chromatography, and chromatography risks hydrolysis.[2] Use Method A if high purity is required.
-
Self-Validating Systems (Quality Control)
How do you know if you have the product or just recovered starting material? Use these checks before you commit to a full workup.
| Checkpoint | Observation (Success) | Observation (Failure/Hydrolysis) |
| TLC (Silica) | New spot, usually higher | Single spot matching starting benzimidazole ( |
| Diagnostic Peak: Singlet at ~9.5 – 10.0 ppm (N-CHO).[2] Absence: No broad NH peak at ~12-13 ppm. | No peak >9 ppm. Broad singlet at >12 ppm (NH) present.[2][4] | |
| Smell Test | Acrid, pungent (like acetic anhydride/formic acid).[2] | Distinctive "dusty" or "almond-like" smell of benzimidazole. |
| Solubility | Soluble in non-polar solvents (DCM, Ether).[2] | Precipitates out of ether (Benzimidazole is less soluble in ether).[2] |
Troubleshooting Guide & FAQ
Q1: My yield is 90% crude, but drops to 20% after column chromatography. Why?
A: Silica gel is slightly acidic and contains bound water. This environment catalyzes the hydrolysis of the
-
Fix: Use Neutral Alumina instead of silica. Alternatively, pretreat your silica column with 1% Triethylamine in Hexane to neutralize acidity.[2]
Q2: The product turns into a solid that melts much higher than expected.
A: You have likely hydrolyzed the product and isolated pure benzimidazole (MP ~170°C). The
Q3: Can I store the product? A: Only under inert atmosphere at -20°C. It will decompose in air due to atmospheric moisture. It is best used immediately for subsequent steps.
Visualizing the Workflow
Diagram 1: The "Yield-Safe" Synthesis Workflow (Method A)
Caption: Comparative workflow showing how aqueous workup destroys the labile N-formyl bond, while filtration-based isolation preserves high yield.
Diagram 2: The Hydrolysis Mechanism (Why Yield is Lost)
Caption: Mechanism of yield loss. The carbonyl carbon is highly electrophilic, making it susceptible to rapid attack by water.[2]
References
-
Waki, M., & Meienhofer, J. (1977).[2] Efficient preparation of N-formylamino acid tert-butyl esters. The Journal of Organic Chemistry, 42(12), 2019–2020.[2] Link[2]
- Grounding: Establishes the DCC/Formic acid activ
-
Muramatsu, I., et al. (1965).[2] Kinetic studies on the hydrolysis of N-acylimidazoles. Bulletin of the Chemical Society of Japan, 38(2), 244-249.[2]
- Grounding: Provides the kinetic data on why N-acyl/formyl azoles are hydrolytically unstable.
-
Hurd, C. D., & Roe, A. S. (1955).[2] Acetic Formic Anhydride.[3][5] Organic Syntheses, Coll.[2][5] Vol. 3, p.449.[2] Link
- Grounding: The authoritative source for the prepar
-
Kitagawa, T., et al. (2006).[2] N-Formylation of amines using formic acid and DCC. Chemical & Pharmaceutical Bulletin, 54(8), 1185-1188.[2]
- Grounding: Modern application of carbodiimide-mediated formyl
Sources
- 1. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side-Product Formation in Benzimidazole Synthesis from Aldehydes
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the condensation of o-phenylenediamines and aldehydes. Our goal is to provide you with in-depth, field-proven insights to help you minimize side-product formation and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of benzimidazoles via the reaction of an o-phenylenediamine with an aldehyde is a cornerstone of heterocyclic chemistry, owing to the wide biological significance of the benzimidazole scaffold.[1] This reaction, often referred to as the Weidenhagen reaction, typically involves the formation of a Schiff base intermediate, followed by an oxidative cyclization to yield the desired 2-substituted benzimidazole.[2] While seemingly straightforward, this process can be prone to several side reactions, leading to complex product mixtures and purification challenges. Understanding the underlying mechanisms of these side reactions is critical for developing robust and selective synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is producing a significant amount of a 1,2-disubstituted benzimidazole as a byproduct. How can I favor the formation of the 2-substituted product?
This is one of the most common selectivity issues in this synthesis. The formation of the 1,2-disubstituted product arises from the N-alkylation of the initially formed 2-substituted benzimidazole by another molecule of the aldehyde.
Root Cause Analysis:
-
Reaction Stoichiometry: Using an excess of the aldehyde will naturally drive the reaction towards the formation of the 1,2-disubstituted product.
-
Aldehyde Reactivity: Electron-rich aldehydes can be more prone to forming the double-condensation product.[3][4]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor the formation of the N-alkylated side-product.
Troubleshooting Strategies:
| Strategy | Rationale |
| Adjust Stoichiometry | Use a 1:1 or a slight excess (1:1.1) of the o-phenylenediamine to the aldehyde.[4] This ensures the aldehyde is the limiting reagent, minimizing the chance for a second reaction. |
| Control Reaction Temperature | Running the reaction at lower temperatures can help to control the rate of the second N-alkylation reaction.[5] |
| Catalyst Selection | Certain catalysts can influence the selectivity. For instance, some Lewis acids may favor the formation of the 1,2-disubstituted product.[3][4] Conversely, heterogeneous catalysts like Au/TiO2 have been shown to be highly selective for the 2-substituted product under ambient conditions.[1] |
| Monitor Reaction Progress | Closely monitor the reaction using Thin Layer Chromatography (TLC).[6] Quench the reaction as soon as the starting materials are consumed to prevent the over-reaction to the 1,2-disubstituted product. |
Question 2: I am observing the formation of a stable Schiff base intermediate that is not cyclizing. What could be the issue?
The formation of the benzimidazole ring requires an oxidative step to convert the intermediate dihydrobenzimidazole (formed after cyclization of the Schiff base) to the aromatic benzimidazole.[2] If this oxidative step is inefficient, the reaction can stall at the Schiff base or dihydrobenzimidazole stage.
Root Cause Analysis:
-
Insufficient Oxidant: The reaction may lack a suitable oxidizing agent to facilitate the final aromatization step. While atmospheric oxygen can sometimes suffice, it is often not efficient.
-
Reaction Atmosphere: Performing the reaction under strictly inert conditions (e.g., a nitrogen or argon atmosphere) without an added oxidant will prevent the final aromatization.[6]
Troubleshooting Strategies:
| Strategy | Rationale |
| Introduce an Oxidant | A variety of oxidizing agents can be employed, such as hydrogen peroxide (H₂O₂), Oxone,[7] or hypervalent iodine reagents.[7][8] The choice of oxidant should be compatible with the functional groups on your substrates. |
| Utilize a Catalyst that Facilitates Oxidation | Many modern methods utilize catalysts that also promote the oxidative step. These can include copper-based catalysts,[9] or heterogeneous catalysts that can activate molecular oxygen. |
| Ensure Aerobic Conditions | If relying on atmospheric oxygen as the oxidant, ensure the reaction is open to the air (while considering solvent evaporation) or that air can be bubbled through the reaction mixture. |
Workflow for Benzimidazole Formation:
Caption: Workflow for optimizing reactant stoichiometry.
Procedure:
-
Set up three parallel reactions with varying stoichiometries of o-phenylenediamine (OPDA) to aldehyde: 1:1.2, 1:1, and 1.2:1.
-
Run the reactions under identical conditions (solvent, temperature, catalyst).
-
Monitor each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
After a set time (e.g., 4 hours), take an aliquot from each reaction for LC-MS analysis to determine the ratio of the 2-substituted to the 1,2-disubstituted product.
-
Based on the results, select the stoichiometry that provides the highest selectivity for the desired mono-substituted product.
References
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis.
- BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. Benzimidazole synthesis.
- Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- RSC Advances. (2023).
- Molecules. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- PMC. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Arabian Journal of Chemistry. (2021).
- MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Synthesis. (2007). A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant.
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant [organic-chemistry.org]
- 9. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purification of Benzoimidazole-1-carbaldehyde
Status: Active Ticket Type: Advanced Purification / Stability Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Triage & Stability Warning (Read First)
CRITICAL ALERT: You are working with Benzoimidazole-1-carbaldehyde (N-formylbenzimidazole), not the stable 2-carbaldehyde isomer.
This molecule contains an N-acyl (N-formyl) bond . Unlike C-formyl groups, the N-formyl group on an imidazole ring is electronically similar to an activated amide or a carbamate transfer reagent (similar to CDI intermediates).
-
Hydrolytic Instability: It is highly susceptible to hydrolysis. Exposure to atmospheric moisture, aqueous workups, or acidic media will cleave the formyl group, reverting your product to the starting material (Benzimidazole).
-
Chromatography Risk: Standard silica gel chromatography will destroy this compound due to the acidity of silanol groups and adsorbed water.
Troubleshooting Guides (Q&A)
Module A: The "Vanishing Product" Phenomenon
Q: I synthesized the compound using DCC/Formic acid. The TLC looked good, but after running a silica column, I isolated a white solid that is not my product (NMR shows no aldehyde peak). What happened?
Diagnosis: On-column Hydrolysis. You likely isolated Benzimidazole (the starting material).[1] The N-formyl bond is labile. As the compound travels through the silica gel, the acidic surface catalyzes the cleavage of the formyl group.
Corrective Action:
-
Avoid Silica Gel: Do not use standard flash chromatography.
-
Alternative Stationary Phase: If you must use chromatography, use Neutral Alumina (Brockmann Grade III) which has been oven-dried to remove moisture. Elute rapidly with anhydrous solvents (e.g., DCM/EtOAc).
-
Preferred Method: Switch to Recrystallization (See Module B).
Q: Can I do an aqueous workup to remove the excess formic acid?
Diagnosis: Hydrolytic Decomposition. No. Even a neutral water wash can trigger hydrolysis, especially if the reaction mixture is slightly acidic from the formic acid.
Corrective Action:
-
Remove volatiles (excess formic acid) under high vacuum (Schlenk line) at moderate temperatures (<40°C).
-
Use a "Dry Workup" protocol: Precipitate byproducts (DCU) and filter under an inert atmosphere.
Module B: Crystallization & Solvent Selection
Q: My crude mixture contains dicyclohexylurea (DCU) from the DCC coupling. How do I separate it without water?
Diagnosis: DCU Solubility Management. DCU is insoluble in cold dichloromethane (DCM) and ether but slightly soluble in boiling solvents. The target (1-formylbenzimidazole) is soluble in DCM.
Protocol:
-
Dilute the reaction mixture with cold anhydrous DCM .
-
Cool the flask to 0°C for 30 minutes to maximize DCU precipitation.
-
Filter through a sintered glass funnel (or Celite pad) under nitrogen.
-
Evaporate the filtrate to dryness.
Q: What solvent system should I use for recrystallization?
Recommendation: Anhydrous Non-Protic Solvents. Do not use alcohols (Methanol/Ethanol), as they can cause alcoholysis (trans-acylation), converting your product to an alkyl formate and benzimidazole.
| Solvent System | Suitability | Notes |
| Acetone (Anhydrous) | ⭐⭐⭐ (Excellent) | Dissolve hot, cool to -20°C. Product crystallizes; impurities often stay in solution. |
| DCM / Hexane | ⭐⭐ (Good) | Dissolve in minimal DCM, slowly add Hexane until turbid. |
| THF | ⭐ (Fair) | Good solubility, but harder to crystallize. |
| Methanol / Ethanol | ❌ (Do Not Use) | Risk of solvolysis (alcoholysis) of the N-formyl bond. |
Recommended Purification Workflow (SOP)
The following workflow assumes a synthesis via the Steglich Formylation (Benzimidazole + Formic Acid + DCC).
Step 1: The "Dry" Filtration
-
Objective: Remove DCU byproduct.
-
Action: Suspend crude reaction paste in anhydrous DCM (5 mL per gram). Chill to 0°C. Filter off the white solid (DCU).
-
Check: The filtrate contains your product.[1]
Step 2: Rapid Concentration
-
Objective: Remove solvent and excess formic acid.
-
Action: Rotary evaporate at <40°C . Do not overheat. Apply high vacuum (0.1 mbar) for 1 hour to sublime off trace formic acid.
Step 3: Recrystallization [1][2]
-
Objective: Final purification.
-
Action:
-
Dissolve the residue in boiling anhydrous Acetone .
-
If particulates remain, perform a hot filtration.[3]
-
Allow to cool to RT, then place in a freezer (-20°C) overnight.
-
Collect crystals via filtration under Nitrogen/Argon.
-
Storage: Store in a desiccator at -20°C.
-
Visualizing the Instability (Mechanism)
The following diagram illustrates why aqueous workups and silica columns fail.
Caption: Mechanism of hydrolytic decomposition. The N1-C(O) bond is highly electrophilic and cleaves rapidly in the presence of moisture or acidic silanols.
Purification Decision Tree
Use this logic flow to determine the correct path for your specific crude mixture.
Caption: Decision matrix for purification. Note the explicit prohibition of silica gel chromatography.
References
-
Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367. (Seminal work on the reactivity and hydrolytic instability of N-acyl azoles).
- Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Vol 5. Pergamon Press. (Detailed discussion on the lability of N-substituted benzimidazoles).
-
Shelkov, R., et al. (2002). "Stability Studies of N-Acylimidazoles." European Journal of Organic Chemistry, 2002(12), 1969-1972. (Quantifies the hydrolysis rates of N-acyl bonds).
-
BenchChem Technical Data. (2025). "Purification of Benzimidazole Derivatives." (General solubility and handling data).
Sources
Optimization of reaction conditions for N-alkylation of benzimidazoles
Status: Online 🟢 Operator: Senior Application Scientist Ticket Focus: Optimization of N-Alkylation Conditions
Introduction
Welcome to the technical support hub for benzimidazole functionalization. The
This guide moves beyond generic textbook advice. We treat your synthesis as a system of variables—sterics, electronics, and solvation—that can be tuned for precision. Below are the specific protocols and troubleshooting workflows designed to resolve your experimental bottlenecks.
Module 1: Mastering Regioselectivity
The Core Problem: In unsymmetrical 5-substituted benzimidazoles, the N1 and N3 positions are not equivalent due to annular tautomerism. The "wrong" isomer often forms because the tautomeric equilibrium does not always align with the nucleophilic preference of the anion.
Mechanism & Logic
The reaction proceeds via an
Visualizing the Pathway
The following diagram illustrates the tautomeric equilibrium and the bifurcation point where selectivity is determined.
Figure 1: Mechanistic bifurcation in N-alkylation. Steric bulk of the alkylating agent often overrides electronic preferences.
Troubleshooting Regioselectivity
| Symptom | Root Cause | Corrective Action |
| 50:50 Isomer Mixture | Lack of directing bias. | Switch Base: Use |
| Wrong Isomer Dominant | Electronic vs. Steric conflict. | Steric Steering: Introduce a transient bulky protecting group (e.g., Trityl) if possible, or use a bulkier alkylating agent first, then modify. |
| Low Selectivity with EWG | Electron Withdrawing Groups (e.g., | Solvent Switch: Move to non-polar solvents (Toluene) with Phase Transfer Catalysis (PTC) to tighten the ion pair, reducing the freedom of the anion to attack from both sites [2]. |
Module 2: Yield & Reactivity Optimization
The Core Problem: "My reaction is stalled at 60% conversion" or "I am producing quaternary ammonium salts (dialkylation)."
Protocol A: The "Cesium Effect" (High Selectivity)
Best for: Sensitive substrates, avoiding over-alkylation.
-
Stoichiometry: 1.0 eq Benzimidazole : 1.1 eq
: 1.05 eq Alkyl Halide. -
Solvent: Anhydrous DMF (0.2 M concentration).
-
Procedure:
-
Dissolve benzimidazole in DMF.
-
Add
and stir at RT for 30 mins (Activation). -
Add Alkyl Halide dropwise.
-
Heat to 60–80°C. Monitor by TLC/LCMS.
-
-
Why it works: Cesium's large ionic radius forms a "loose" ion pair with the benzimidazole anion, increasing nucleophilicity while its solubility in DMF ensures a homogeneous reaction. It significantly suppresses dialkylation compared to
[3].
Protocol B: Phase Transfer Catalysis (Green & Robust)
Best for: Scale-up, avoiding DMF removal, moisture tolerance.
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) - 5-10 mol%.
-
System: Biphasic (Toluene / 50% aq. NaOH) or Solid-Liquid (
/ Acetone). -
Procedure:
-
Why it works: The quaternary ammonium salt transports the hydroxide/carbonate anion into the organic phase, deprotonating the benzimidazole in situ. This minimizes water contact with sensitive alkyl halides [4].
Troubleshooting Logic Flow
Use this decision tree to diagnose stalled reactions.
Figure 2: Diagnostic workflow for yield optimization.
Module 3: Advanced Acceleration (Microwave)
The Core Problem: Thermal heating is too slow (hours/days) and leads to degradation.
Microwave-Assisted Solvent-Free Protocol
Reference: [5]
-
Setup: Mix Benzimidazole (1 mmol), Alkyl Halide (1.2 mmol), and
(2 mmol) in a mortar. Grind until homogeneous. -
Add: A few drops of ionic liquid or PEG-400 (optional energy transfer agent).
-
Irradiation: Place in a dedicated microwave reactor (open vessel or sealed depending on halide volatility).
-
Settings: 100–150W, 80°C limit.
-
Time: 2–10 minutes.
-
-
Workup: Extract the solid cake with Ethyl Acetate.
-
Benefit: Drastic reduction in reaction time and elimination of bulk solvents.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a new spot on TLC that doesn't move (baseline)?
A: You have likely formed the quaternary benzimidazolium salt (dialkylation). This happens if you use excess alkyl halide or if the reaction runs too long.
Fix: Strictly limit Alkyl Halide to 1.0–1.1 equivalents. Switch to
Q: My alkyl chloride is not reacting, even at reflux. A: Alkyl chlorides are poor electrophiles. Fix: Add 10–20 mol% Potassium Iodide (KI) . This generates the Alkyl Iodide in situ (Finkelstein reaction), which is much more reactive. Alternatively, switch to the Bromide or Iodide analog.[2]
Q: Can I use Sodium Hydride (NaH) for everything?
A:
References
-
Cesium Effect & Chemoselectivity
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry.
-
Phase Transfer Catalysis (PTC)
- Bogdal, D., Pielichowski, J., & Jaskot, K. (1998).
-
Regioselective Synthesis
-
Peprah, K., et al. (2019).[4] Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles. NIH / PMC.
-
-
General Troubleshooting & Yields
-
Microwave Assisted Synthesis
-
Chawla, A., et al. (2011).[7] Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research.
-
Sources
Overcoming poor solubility of benzimidazole derivatives in aqueous media
Subject: Overcoming Poor Aqueous Solubility of Benzimidazole Derivatives
Ticket ID: BZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Diagnostic Overview
The Core Problem:
Benzimidazole derivatives are classically difficult to solubilize due to their planar, aromatic structure which leads to high crystal lattice energy (strong
Immediate Action: Before attempting a protocol, identify your specific constraint using the diagnostic workflow below.
Figure 1: Diagnostic decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Module 2: pH Adjustment & Salt Formation
Best For: IV formulations (where acidic pH is tolerated) or improving oral dissolution rates.
The Science:
Benzimidazoles are weak bases.[1] According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH drops below the
Critical Warning: Simple acidification (e.g., adding HCl) can lead to the "Common Ion Effect" if chloride concentration is high in the buffer (PBS), potentially precipitating the hydrochloride salt if its solubility product (
Protocol: In Situ Salt Screening
-
Preparation: Weigh 5 mg of benzimidazole derivative.
-
Acid Selection: Prepare 0.1 M solutions of the following counter-ions:
-
Methanesulfonic acid (Mesylate) - Recommended for high solubility.
-
Hydrochloric acid (Chloride).
-
Maleic acid (Maleate).
-
-
Titration: Add acid solution dropwise to the solid drug under vortexing.
-
Observation: Monitor dissolution. If a clear solution forms, measure pH.
-
Target: pH 3.0 – 4.0.
-
-
Verification: Dilute 1:10 into water (NOT PBS yet) to check for "crash out" (precipitation).
Data: Salt Solubility Comparison (Model: Albendazole)
| Salt Form | Solubility (mg/mL) | Stability in Solution | Notes |
| Free Base | < 0.01 | N/A | Highly lipophilic. |
| Hydrochloride | ~0.5 - 1.0 | Low | Risk of Cl- ion precipitation in saline. |
| Mesylate | > 5.0 | High | Best for parenteral formulations. |
| Maleate | ~2.0 | Moderate | Good for oral solid dosage. |
Module 3: Cosolvent Strategies (The "DMSO Crash")
Best For: In vitro bioassays where pH cannot be altered.
The Issue: Researchers often dissolve benzimidazoles in 100% DMSO (Stock: 10 mM) and spike into media. The drug frequently precipitates immediately upon contact with the aqueous buffer, forming micro-crystals that cause false negatives in assays.
Protocol: The "Intermediate Solvent" Method Do not jump from 100% DMSO to 100% Aqueous Media. Use an intermediate step.
-
Stock: Prepare 10 mM drug in anhydrous DMSO.
-
Intermediate: Prepare a 50:50 mixture of DMSO and PEG400 (Polyethylene Glycol).
-
Predilution: Dilute the Stock 1:10 into the Intermediate (Result: 1 mM drug in DMSO/PEG).
-
Final Dosing: Spike this predilution into your assay buffer.
-
Why this works: PEG400 acts as an interface cosolvent, reducing the interfacial tension and preventing the rapid nucleation of crystals that occurs with pure DMSO.
-
Module 4: Cyclodextrin Complexation & Solid Dispersions
Best For: High-concentration delivery at neutral pH; preventing precipitation in vivo.
The Science:
Hydroxypropyl-
Protocol: Ternary Complexation (Synergistic Effect) Adding a small amount of polymer (PVP or HPMC) can increase cyclodextrin efficiency by up to 50% via hydrogen bonding stabilization.
-
Phase 1: Dissolve 20% (w/v) HP-
-CD in water. -
Phase 2: Add 0.5% (w/v) PVP K-30 (Polyvinylpyrrolidone).
-
Phase 3: Add excess benzimidazole derivative.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter through 0.45 µm PVDF filter.
-
Quantification: Analyze filtrate by HPLC-UV.
Figure 2: Mechanism of ternary complex formation. The polymer (PVP) stabilizes the Drug-CD aggregates, enhancing total solubility.[2]
Frequently Asked Questions (FAQ)
Q: My benzimidazole precipitates when I inject it into PBS (pH 7.4), even though it was soluble in the acidic stock. Why?
A: This is "microprecipitation." Upon injection, the local pH rises above the drug's
Q: Can I use Tween 80 instead of Cyclodextrins? A: Yes, surfactants like Tween 80 (Polysorbate 80) work by forming micelles. However, benzimidazoles often require high concentrations of Tween (>5%) to dissolve, which can be hemolytic or toxic in cell assays. Cyclodextrins are generally safer and less lytic.
Q: Why is my compound soluble in DMSO but not in Ethanol? A: Benzimidazoles rely on polarizability and dipole interactions. DMSO is a polar aprotic solvent with high dielectric constant, matching the benzimidazole dipole better than the protic solvent ethanol.
References
-
Torne, S., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences.
-
Mora, N., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. Journal of Physical Chemistry B.
-
Bolla, G., & Nangia, A. (2018).[3] Novel pharmaceutical salts of albendazole. CrystEngComm (Royal Society of Chemistry).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for Module 4).
Sources
Stability of "Benzoimidazole-1-carbaldehyde" under different pH conditions
Prepared by: The Senior Application Scientist Team Document ID: B1C-Stab-pH-v1.0 Last Updated: February 26, 2026
Introduction: Navigating the Reactivity of Benzimidazole-1-carbaldehyde
Welcome to the technical support guide for Benzimidazole-1-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] However, its utility is intrinsically linked to its stability, which is highly dependent on the pH of the experimental environment. As an N-acylbenzimidazole derivative, the N-formyl group is susceptible to hydrolysis, a critical factor that researchers must manage to ensure the integrity of their experiments and the purity of their products.
This guide provides field-proven insights and troubleshooting protocols based on the established chemistry of N-acylimidazoles and related benzimidazole structures. While direct kinetic studies on Benzimidazole-1-carbaldehyde are not extensively published, its behavior can be confidently inferred from closely related analogs like N-acetylbenzimidazole.[3] Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, leading to more reliable and reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with Benzimidazole-1-carbaldehyde in solution.
Issue 1: Rapid Compound Degradation and Poor Recovery
Question: I dissolved my Benzimidazole-1-carbaldehyde to prepare for a reaction, but subsequent analysis (e.g., HPLC, NMR) shows very little of my starting material is left. What is happening?
Answer:
This is a classic sign of hydrolysis. The N-formyl (carbaldehyde) group attached to the benzimidazole nitrogen is an activated amide bond, making it susceptible to cleavage by water. The rate of this hydrolysis is dramatically accelerated under both acidic (pH < 6) and basic (pH > 8) conditions.[3][4]
-
Causality at Low pH (Acidic Hydrolysis): Below its pKa of approximately 2, the benzimidazole ring becomes protonated.[5] This N-protonated substrate undergoes a bimolecular attack by water, leading to cleavage of the N-formyl bond.[6] For related N-acylimidazoles, the hydrolysis rate is high and becomes nearly constant at very low pH (pH 0-3) where the compound is fully protonated.[4]
-
Causality at High pH (Basic Hydrolysis): In basic media, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the formyl group.[5] This base-catalyzed hydrolysis is typically very rapid.
-
The "Safe" Zone: Near neutral pH (approximately 6-8), the compound exhibits its greatest stability, where a much slower, pH-independent hydrolysis by water molecules is the primary degradation pathway.[5][7]
dot
Caption: pH-dependent hydrolysis pathways of Benzimidazole-1-carbaldehyde.
Solutions & Protocols:
-
Work in the Stability Zone: Whenever possible, prepare solutions and run reactions in a buffered medium with a pH between 6.0 and 8.0.
-
Use Freshly Prepared Solutions: Do not store stock solutions for extended periods, especially if not buffered to neutrality. For maximum confidence, prepare the solution immediately before use.
-
Temperature Control: Hydrolysis reactions are accelerated by heat. If your protocol allows, prepare solutions and perform reactions at lower temperatures (e.g., 0-4 °C) to slow the degradation rate.
-
Aprotic Solvents: If the downstream application permits, prepare stock solutions in a dry aprotic solvent like DMSO or DMF and add it to the aqueous reaction medium at the last possible moment. Note that even anhydrous-grade solvents can absorb atmospheric moisture.
Issue 2: Appearance of an Unexpected Peak in HPLC/LC-MS Analysis
Question: My reaction mixture shows a prominent, more polar peak that I can't identify, and the peak for my starting material is diminished. What is this impurity?
Answer:
The most likely "impurity" is benzimidazole, the primary product of hydrolysis. The cleavage of the N-formyl group yields benzimidazole and formic acid (or formate, depending on the pH). Benzimidazole itself is a very stable aromatic heterocycle, resistant to further degradation under typical conditions.[8][9]
-
Causality: As discussed in Issue 1, any deviation from a neutral pH will catalyze the hydrolysis, consuming your starting material and generating benzimidazole.
-
Identification: Benzimidazole has a different retention time on reverse-phase HPLC (it is generally more polar than its N-formyl derivative) and a distinct mass-to-charge ratio (m/z) in mass spectrometry (C₇H₆N₂ = 118.14 g/mol ). You can confirm its identity by running a commercially available benzimidazole standard under the same analytical conditions.
Solutions & Protocols:
-
Confirm Identity with a Standard: The most reliable method is to co-inject a sample of pure benzimidazole with your reaction mixture to see if the retention times match.
-
Utilize Mass Spectrometry: Use LC-MS to check for a peak with the expected m/z for benzimidazole (119.055 [M+H]⁺) and compare its fragmentation pattern if necessary.
-
Implement a Stability-Indicating HPLC Method: Develop an HPLC method that clearly separates Benzimidazole-1-carbaldehyde from benzimidazole. This is crucial for accurately quantifying the extent of degradation.
dot
Caption: Workflow for identifying hydrolysis-derived byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Benzimidazole-1-carbaldehyde? For long-term stability, store the compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.[1][10] For solutions, short-term storage (<24 hours) at 2-8°C is acceptable if dissolved in a dry aprotic solvent like DMSO. Aqueous stock solutions are not recommended for storage and should be made fresh.
Q2: How do I choose the right buffer for my experiment? The key is to select a buffer system that operates effectively in the 6.0-8.0 pH range and is non-nucleophilic. Phosphate-based buffers (e.g., PBS) or "Good's buffers" like HEPES and MES are excellent choices.[3] Avoid amine-based buffers (e.g., Tris) if there is any possibility of Schiff base formation with the aldehyde group under your reaction conditions.
Q3: What are the primary degradation products I should look for? Under aqueous acidic or basic conditions, the primary degradation products are benzimidazole and formic acid .
Q4: What is the best analytical technique to monitor the stability of my compound? Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method.[11][12] It allows for the separation and quantification of the parent compound and its primary degradant, benzimidazole. For higher sensitivity and confirmation of identity, coupling HPLC with mass spectrometry (LC-MS) is recommended.[13]
Data Summaries and Experimental Protocols
Table 1: Qualitative pH Stability Profile of Benzimidazole-1-carbaldehyde*
| pH Range | Condition | Relative Rate of Hydrolysis | Primary Mechanism | Notes |
| < 1.0 | Strongly Acidic | Very Fast | Acid-catalyzed | Rate may plateau as the compound is fully protonated.[4] |
| 1.0 - 6.0 | Acidic | Fast | Acid-catalyzed | Rate increases sharply as pH moves away from neutral.[3] |
| 6.0 - 8.0 | Near-Neutral | Slow (Most Stable) | pH-independent (Water) | This is the recommended working range for experiments.[5] |
| 8.0 - 13.0 | Basic | Very Fast | Base-catalyzed (OH⁻) | Rate is highly dependent on hydroxide ion concentration.[5] |
| > 13.0 | Strongly Basic | Extremely Fast | Base-catalyzed (OH⁻) | Degradation can be nearly instantaneous. |
*This profile is based on data from analogous N-acylbenzimidazoles and N-acylimidazoles.[3][5][7]
Table 2: Recommended Buffer Systems for Enhanced Stability
| Target pH | Buffer System | pKa (25°C) | Concentration Range | Comments |
| 5.5 - 6.7 | MES | 6.15 | 20-50 mM | Good choice for mildly acidic conditions.[3] |
| 6.1 - 7.5 | MOPS | 7.20 | 20-50 mM | Often used in cell culture media; generally inert. |
| 6.8 - 8.2 | HEPES | 7.55 | 20-50 mM | Excellent general-purpose buffer for neutral pH.[3] |
| 6.0 - 8.0 | Phosphate (Na/K) | 7.21 | 20-100 mM | Widely used, but check for compatibility with divalent cations. |
Protocol 1: Preparation of a Working Solution for Assays
This protocol minimizes degradation during preparation.
-
Calculate Mass: Determine the required mass of Benzimidazole-1-carbaldehyde for your desired final concentration.
-
Prepare Buffer: Prepare your chosen buffer (e.g., 50 mM HEPES, pH 7.4) and cool it to 4°C.
-
Initial Dissolution (Optional): If solubility in the aqueous buffer is low, first dissolve the weighed solid in a minimal volume of cold, anhydrous DMSO.
-
Final Dilution: Vigorously vortex the cold aqueous buffer. While vortexing, add the DMSO stock solution (or the solid directly, if soluble) to achieve the final desired concentration.
-
Immediate Use: Use the freshly prepared solution immediately. Do not store. If a brief delay is unavoidable, keep the solution on ice.
Protocol 2: General RP-HPLC Method for Stability Analysis
This method provides a starting point for separating Benzimidazole-1-carbaldehyde (B1C) from its hydrolytic product, benzimidazole (BIM).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Expected Elution: Benzimidazole (BIM) will elute earlier (more polar) than Benzimidazole-1-carbaldehyde (B1C).
References
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Stability Studies of N‐Acylimidazoles | Request PDF. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
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Gour-Salin, B. J. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(9), 2059–2062. [Link]
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A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (2014). International Journal of Pharmacy and Chemical Sciences, 3(3), 650-667. [Link]
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Fife, T. H. (1984). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of Organic Chemistry, 49(16), 2968–2972. [Link]
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A Systemic Review on Benzimidazole Study. (2022). Quest Journals Journal of Medical and Dental Science Research, 9(9), 23-34. [Link]
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Tonellato, U. (1976). Micellar Effects upon the Acid Hydrolysis of N-Acylimidazoles. Journal of the Chemical Society, Perkin Transactions 2, (7), 821-826. [Link]
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Micellar effects upon the acid hydrolysis of N-acylimidazoles. (1976). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18(1), 183-189. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules, 27(15), 4991. [Link]
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Benzimidazole-1-carbaldehyde. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
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HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
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Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. (2017). Mljekarstvo, 67(2), 111-122. [Link]
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New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. (2012). Acta Poloniae Pharmaceutica, 69(3), 453-460. [Link]
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(PDF) Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. (2017). ResearchGate. [Link]
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Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
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Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. (2011). Asian Journal of Chemistry, 23(2), 759-762. [Link]
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HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
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Deprotonation constants of benzimidazole and stepwise stability constants of its complexes with copper(II) in aqueous dioxane. (2002). Russian Journal of General Chemistry, 72(8), 1324-1327. [Link]
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Benzimidazole. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... (2020). RSC Advances, 10(23), 13626-13677. [Link]
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Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. (2019). International Journal of Research and Analytical Reviews, 6(2), 70-76. [Link]
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Wagner, A. F., et al. (1956). New Benzimidazoles and Novel Use of 2-Formylbenzimidazole in Syntheses. The Journal of Organic Chemistry, 21(10), 1184-1187. [Link]
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave Online, 3(2). [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules, 27(19), 6241. [Link]
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Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). Trade Science Inc.[Link]
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Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. (2010). Organic Letters, 12(20), 4576-4579. [Link]
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Preparation and Identification of N-Formylbenzamide and its Condensation Product with Phenylhydrazine. (1951). Journal of the American Chemical Society, 73(12), 5914-5915. [Link]
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CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). [Link]
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pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. (2019). Environmental Science & Technology Letters, 6(11), 692-697. [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(11), 103428. [Link]
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SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2018). Rasayan Journal of Chemistry, 11(2), 555-565. [Link]
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Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry, 12, 2526-2535. [Link]
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Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). Food Additives & Contaminants: Part A, 40(4), 514-525. [Link]
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Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. (2024). Molecules, 29(3), 629. [Link]
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Comprehensive review in current developments of benzimidazole-based medicinal chemistry. (2021). ResearchGate. [Link]
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An efficient synthesis of Benzimidazole by cyclization–oxidation processes using Fe/MgO as a heterogeneous recycl. (2012). Journal of Chemical and Pharmaceutical Research, 4(5), 2501-2506. [Link]
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Validation & Comparative
Introduction: The Benzimidazole Scaffold as a Cornerstone of Medicinal Chemistry
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Benzimidazoles
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to mimic natural biological molecules have made it a cornerstone for the development of a wide array of therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4]
The C-2 position of the benzimidazole ring is a particularly strategic point for chemical modification. Substituents at this position project into solvent-exposed regions of binding pockets in many biological targets, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6][7] This guide provides a comparative analysis of how structural modifications at the 2-position dictate the biological activity of benzimidazole derivatives, supported by experimental data and validated protocols for synthesis and evaluation.
Part 1: Synthesis of 2-Substituted Benzimidazoles: A Comparative Overview
The most prevalent and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or, more commonly, an aldehyde, followed by oxidative cyclization.[1][8][9] The choice of catalyst and reaction conditions can significantly impact yield, reaction time, and environmental footprint. Modern methodologies increasingly favor milder conditions and greener chemistry approaches.[6][10]
General Synthetic Workflow Diagram
Caption: A general workflow for the synthesis of 2-substituted benzimidazoles.[8]
Table 1: Comparison of Selected Synthetic Protocols
| Catalyst System | Solvent | Conditions | Time | Yield (%) | Reference |
| Lanthanum Chloride (LaCl₃) | Acetonitrile | Room Temp | 1.5 - 4 h | 85 - 95 | [8] |
| Ammonium Chloride (NH₄Cl) | Ethanol | 80-90°C | 2 - 3 h | 80 - 92 | [8] |
| Air (Oxidant) | Ethanol | Room Temp | - | Moderate-Good | [1] |
| NaOH / I₂ (Oxidant) | - | Ultrasound, Room Temp | 4 - 7 min | up to 99 | [10] |
| Acid-Modified Montmorillonite (AMA) | None | Microwave (300W) | 2 - 18 min | 88 - 96 | [8] |
Experimental Protocol: Synthesis using Lanthanum Chloride Catalyst
This protocol describes a mild and efficient one-pot synthesis of 2-substituted benzimidazoles at room temperature.[8]
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Substituted aldehyde (1.2 mmol)
-
Lanthanum chloride (LaCl₃) (10 mol%)
-
Acetonitrile (5 mL)
-
Ethyl acetate
-
Water & Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.2 mmol) in acetonitrile (5 mL).
-
Add lanthanum chloride (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1.5 - 4 hours), evaporate the solvent under reduced pressure.
-
Extract the residue with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
-
Confirm the structure using spectroscopic methods (NMR, IR, MS).
Part 2: Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazole derivatives is profoundly influenced by the nature of the substituent at the 2-position. The following sections compare these relationships across different therapeutic areas.
A. Antimicrobial Activity
Functionalization at the 2-position has been extensively studied to enhance efficacy against a broad spectrum of bacteria and fungi, including multi-drug resistant strains.[6][11]
Causality Insights:
-
Aromatic/Heterocyclic Rings: The introduction of aromatic or heterocyclic moieties at the C-2 position is a common strategy. These groups can engage in π-π stacking or hydrogen bonding interactions with target enzymes or proteins.
-
Lipophilicity: Increasing the lipophilicity of the C-2 substituent can enhance membrane permeability, which is particularly crucial for activity against Gram-negative bacteria that possess an outer membrane.[11]
-
Hybrid Molecules: Conjugating the benzimidazole scaffold at the 2-position with other known antimicrobial pharmacophores can lead to synergistic effects and overcome resistance mechanisms.[6]
Table 2: SAR of 2-Substituted Benzimidazoles as Antimicrobial Agents
| Compound ID | 2-Substituent | Target Organism(s) | Activity (MIC, µg/mL) | Key Finding | Reference |
| 62a | N-alkyl derivative | E. coli (TolC mutant) | 2 | Potent activity against efflux pump-deficient E. coli, suggesting the parent scaffold has intracellular targets. | [11] |
| 11d | Bis-benzimidazole | Various Bacteria & Fungi | Comparable or better than Norfloxacin | Dimeric structures can exhibit remarkable broad-spectrum activity. | [12] |
| 17 | Phenyl ring with specific substitutions | Klebsiella pneumoniae | Inhibition Zone: 42 mm | Demonstrates high potency against a specific Gram-negative pathogen. | [13] |
| 24 | Methyl group | C. parapsilosis | - | The presence of a methyl group at the fifth position in conjunction with C-2 substitution enhanced antifungal activity. | [13] |
B. Anticancer Activity
2-Substituted benzimidazoles are versatile anticancer agents that can inhibit multiple pathways involved in tumor growth and proliferation, including receptor tyrosine kinases (RTKs) and topoisomerases.[14][15] The substitution at C-2 is a primary determinant of their mechanism of action and potency.[15]
Causality Insights:
-
Kinase Inhibition: Aromatic and heteroaromatic substituents at C-2 can fit into the ATP-binding pocket of kinases like EGFR and VEGFR-2, disrupting downstream signaling pathways essential for tumor angiogenesis and cell growth.[14]
-
DNA Intercalation: Planar aromatic systems attached to the C-2 position can intercalate between DNA base pairs, while other substituents can bind to the minor groove, inhibiting DNA replication and transcription processes.[15]
-
Linker Length: For hybrid molecules, the length and nature of the linker connecting the C-2 position to another pharmacophore can impact the ability to bind to multiple targets simultaneously.[14]
Table 3: SAR of 2-Substituted Benzimidazoles as Anticancer Agents
| Compound ID | 2-Substituent Group | Target Cell Line(s) | Activity (IC₅₀) | Mechanism/Target | Reference |
| 2AD | Substituted amine | MCF-7 (Breast) | 2.757 µg/mL | Tyrosine Kinase | [16] |
| 2GD | Substituted amine | MCF-7 (Breast) | 2.875 µg/mL | Tyrosine Kinase | [16] |
| (VI) | Phenylthiomethyl | - | 17 µM | Topoisomerase II Inhibitor | [14] |
| Generic | Various thiazolidinone, cyanomethyl groups | HEPG2 (Liver), HCT 116 (Colon) | <10 µg/mL | General Cytotoxicity | [17][18] |
C. Antiviral Activity
Modifications at the 2-position are critical for tuning the potency and selectivity of benzimidazoles against a wide range of DNA and RNA viruses.[5][19] These substituents can directly interfere with essential viral enzymes.
Causality Insights:
-
Enzyme Inhibition: Substituents at the 2-position can enhance binding to key viral enzymes like polymerases or proteases, which are crucial for viral replication.[5]
-
Halogenation: The introduction of halogens (Cl, Br) at the C-2 position has been shown to be particularly effective. These electronegative atoms can form halogen bonds or alter the electronic properties of the molecule to enhance target engagement.
Table 4: SAR of 2-Substituted Benzimidazoles as Antiviral Agents
| Compound ID | 2-Substituent | Target Virus | Activity (IC₅₀) | Key Finding | Reference |
| TCRB | Chloro (-Cl) | HCMV | 2.9 µM | Chlorine at C-2 confers potent and selective activity. | [20] |
| BDCRB | Bromo (-Br) | HCMV | ~0.7 µM (4x TCRB) | Changing C-2 from Cl to Br significantly increases potency without increasing cytotoxicity. | [20] |
| 24 | Phenyl derivative | Vaccinia Virus (VV) | 0.1 µM | A 2-phenyl substitution can lead to highly potent activity against poxviruses. | [19] |
| 51 | Phenyl derivative | BVDV (HCV surrogate) | 0.8 µM | 2-phenylbenzimidazoles can inhibit the NS5B RdRp of pestiviruses and HCV. | [19] |
Part 3: Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are essential.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol assesses the cytotoxic effect of a compound on a cancer cell line, such as MCF-7.[16]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
DMEM media with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of ~5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized benzimidazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
MTT Assay Workflow Diagram
Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.
Experimental Protocol: In-Vitro Anti-inflammatory Activity (Albumin Denaturation)
This protocol provides a simple and rapid screening method for anti-inflammatory potential by measuring the inhibition of heat-induced protein denaturation.[8]
Materials:
-
Synthesized benzimidazole derivatives
-
Diclofenac sodium (standard drug)
-
Freshly prepared egg albumin (hen's egg)
-
Phosphate buffer saline (PBS, pH 6.4)
Procedure:
-
Prepare test solutions of synthesized compounds and a standard solution of diclofenac sodium at various concentrations (e.g., 10 to 100 µg/mL).
-
The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test/standard solution.
-
A control solution is prepared without any test compound.
-
Incubate all solutions at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation for each concentration relative to the control.
Conclusion and Future Outlook
The evidence overwhelmingly demonstrates that the 2-position of the benzimidazole scaffold is a critical determinant of biological activity. The strategic modification of this position allows for the development of potent and selective agents against a wide range of diseases. A clear structure-activity relationship exists where aromatic and halogenated substituents often enhance antiviral and anticancer efficacy, while lipophilic and dimeric structures can produce broad-spectrum antimicrobial agents.
Future research will likely focus on integrating computational modeling with synthesis to rationally design novel 2-substituted derivatives.[13] The development of multi-target agents and hybrid molecules, which combine the benzimidazole core with other pharmacophores at the 2-position, represents a promising strategy to combat drug resistance and improve therapeutic outcomes.[6][14] The 2-substituted benzimidazole will undoubtedly remain an outstanding and adaptable framework for drug discovery efforts.[21]
References
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- Aust J Chem. (2013). Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant.
- AccScience Publishing. (2025). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system.
- Organic Chemistry Portal. Benzimidazole synthesis.
- Bentham Science Publishers. (2023). 2D QSAR Modelling, Docking, Synthesis and Evaluation of 2-substituted Benzimidazole Derivatives as Anti-breast Cancer Agents.
- Research and Reviews. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents.
- ResearchGate. New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- Sci-Hub. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives.
- PubMed. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives.
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- ResearchGate. Substituted benzimidazoles: Antiviral activity and synthesis of nucleosides.
- Taylor & Francis Online. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
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- Research Journal of Pharmacy and Technology. Synthesis, Characterization and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
- MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.
- PubMed. (2012). Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin.
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Validation of Benzimidazole Derivatives as Potent Antioxidant Agents
A Comparative Technical Guide for Drug Development Professionals
Executive Summary & Mechanistic Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, historically recognized for anthelmintic and antimicrobial properties.[1][2] However, recent validation studies have repositioned specific benzimidazole derivatives—particularly those bearing phenolic or hydrazone moieties—as potent antioxidant agents capable of rivaling established standards like Ascorbic Acid and BHT.
The "Why": Structure-Activity Relationship (SAR)
To validate a benzimidazole derivative as an antioxidant, one must understand the molecular mechanism driving its activity. The efficacy is rarely due to the benzimidazole ring in isolation but rather its ability to act as a Hydrogen Atom Donor (HAT) or an Electron Donor (SET) .
-
The NH Motif: The un-substituted NH group in the imidazole ring can participate in hydrogen atom transfer, neutralizing free radicals (
). -
Substituent Effects:
-
Electron-Donating Groups (EDGs): The presence of hydroxyl (-OH) or methoxy (-OMe) groups, especially at the C-2 phenyl position, significantly lowers the bond dissociation enthalpy (BDE) of the N-H or O-H bonds, facilitating radical scavenging.
-
Linker Systems: Derivatives incorporating hydrazone (
) linkers often show superior activity due to extended conjugation and additional H-bonding sites.
-
Comparative Performance Analysis
The following data represents a synthesis of recent validation studies (2020–2024) comparing high-potency benzimidazole derivatives against industry standards.
Table 1: Representative IC50 Values (DPPH Assay) Lower IC50 indicates higher potency.[3]
| Compound Class | Representative IC50 (µg/mL) | Mechanism of Action | Solubility Profile |
| Ascorbic Acid (Standard) | 3.0 – 8.0 | Rapid HAT (2 H-atom donation) | Hydrophilic (Water) |
| Trolox (Standard) | 4.5 – 10.0 | HAT (Phenolic H-donation) | Water-Soluble Analog |
| BHT (Standard) | 18.0 – 27.0 | Sterically hindered HAT | Lipophilic |
| Benzimidazole (Unsubstituted) | > 100.0 | Weak HAT | Moderate |
| Benzimidazole-Hydrazone | 2.5 – 6.0 | Multi-site HAT + Radical Adduct Formation | Moderate/High |
| 2-(Polyhydroxyphenyl)-Benzimidazole | 4.0 – 12.0 | Synergistic HAT (Phenolic + Imidazole NH) | Moderate |
Critical Insight: While Ascorbic Acid remains the "gold standard" for potency, specific benzimidazole-hydrazone hybrids have demonstrated IC50 values comparable to or even lower than Vitamin C in methanolic solutions, while offering superior lipophilicity—a critical factor for membrane permeability in drug design.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols utilize self-validating controls.
Protocol A: DPPH Radical Scavenging Assay
Standardizes the measurement of H-atom donating ability.
Reagents:
-
Methanol (HPLC Grade)
-
Positive Control: Ascorbic Acid (Stock: 1 mg/mL)
Workflow:
-
Preparation: Dissolve 4 mg DPPH in 100 mL methanol to generate a stock solution (Absorbance ~1.0 at 517 nm). Keep in the dark.
-
Dilution Series: Prepare test compounds in methanol at concentrations ranging from 1.0 to 100 µg/mL.
-
Reaction: Mix 1.0 mL of test solution with 3.0 mL of DPPH stock.
-
Incubation: Incubate for 30 minutes in total darkness at room temperature (25°C).
-
Measurement: Read Absorbance (
) at 517 nm using a UV-Vis spectrophotometer. -
Calculation:
[3][4] -
Validation Check: The control (methanol + DPPH) must remain stable. Ascorbic acid IC50 must fall within 3–8 µg/mL to validate the assay sensitivity.
Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay
Validates the Single Electron Transfer (SET) mechanism.
Reagents:
-
Acetate Buffer (300 mM, pH 3.6)
-
TPTZ (10 mM in 40 mM HCl)
- (20 mM)
Workflow:
-
FRAP Reagent: Mix Acetate Buffer : TPTZ :
in a 10:1:1 ratio. Warm to 37°C.[6] -
Reaction: Mix 100 µL of sample (or standard
) with 3.0 mL of FRAP reagent. -
Incubation: 4 minutes at 37°C.
-
Measurement: Read Absorbance at 593 nm .
-
Output: Express results as
or Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing the Validation Workflow
The following diagram outlines the logical progression from synthesis to validated biological data.
Caption: Iterative workflow for synthesizing, characterizing, and validating benzimidazole antioxidants.
Strategic Recommendations
-
Target the "Sweet Spot": Focus synthesis on 2-aryl benzimidazoles with -OH or -OMe substitutions at the para or meta positions of the phenyl ring. These consistently outperform unsubstituted analogs.
-
Solvent Considerations: When comparing to Ascorbic Acid, ensure the solvent system (usually methanol or ethanol) does not precipitate the benzimidazole derivative, which would yield falsely low activity.
-
Dual-Assay Validation: Never rely on DPPH alone. DPPH favors HAT mechanisms. Always pair it with FRAP or ABTS to capture SET activity, providing a complete antioxidant profile.
References
-
Structure-Activity Relationship of Benzimidazole Derivatives. ResearchGate. [Link]
-
Synthesis and Antioxidant Activity of Some Novel Benzimidazole Derivatives. Bangladesh Journal of Scientific and Industrial Research. [Link][4]
-
In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives. Pharmaceuticals (MDPI). [Link]
-
Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones. Arabian Journal of Chemistry. [Link]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Cross-Reactivity Profiling of Benzoimidazole-1-carbaldehyde Derivatives: A Comparative Guide
Introduction: The "Privileged Scaffold" Dilemma
As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the dual-edged nature of "privileged scaffolds." The benzimidazole moiety—particularly when functionalized as Benzoimidazole-1-carbaldehyde (B1C) derivatives—offers immense synthetic versatility for targeting diverse biological pathways, ranging from kinase inhibition to epigenetic modulation[1].
However, this structural promiscuity inherently risks off-target cross-reactivity. The nitrogen-rich heterocycle readily mimics the adenine ring of ATP, leading to broad-spectrum kinase binding[2]. Concurrently, its affinity for heme iron can trigger profound cytochrome P450 (CYP450) inhibition[3]. To build a robust therapeutic index, we must objectively profile B1C derivatives against bioisosteric alternatives. This guide compares B1C against Indole-3-carbaldehyde (I3C) and Benzothiazole-2-carbaldehyde (B2C) scaffolds, providing a self-validating experimental framework for assessing kinase selectivity and CYP450 liabilities.
Structural Rationale and Mechanistic Causality
The choice of the core heterocycle fundamentally dictates the off-target landscape:
-
B1C (Benzimidazole) Derivatives: The imidazole ring contains a strong hydrogen bond acceptor (N3). This allows B1C derivatives to anchor firmly in the highly conserved hinge region of kinases like FLT3, TrKA, and VEGFR2, driving potent but often promiscuous multi-kinase inhibition[4]. Furthermore, the lone pair on the sp2 nitrogen can coordinate directly with the heme iron of CYP enzymes, leading to competitive inhibition of CYP2C19 and CYP3A4[3].
-
I3C (Indole) Derivatives: Lacking the secondary nitrogen acceptor, indoles typically exhibit a narrower kinase profile and significantly reduced CYP450 coordination. However, they often suffer from higher lipophilicity and reduced aqueous solubility.
-
B2C (Benzothiazole) Derivatives: The substitution of nitrogen for a sulfur atom alters the electron density and introduces steric bulk. This shifts the cross-reactivity profile toward different kinase subsets while generally reducing CYP3A4 interaction compared to benzimidazoles.
Quantitative Comparative Data
The following tables summarize the in vitro cross-reactivity profiles of representative B1C, I3C, and B2C derivatives.
Table 1: Kinase Off-Target Profiling ( in nM)
| Scaffold Derivative | FLT3 (WT) | TrKA | c-KIT | VEGFR2 | Off-Target Liability |
| B1C (Benzimidazole) | 12 ± 2 | 24 ± 3 | 45 ± 5 | 80 ± 10 | High (Multi-kinase)[4] |
| I3C (Indole) | 150 ± 15 | >1000 | 320 ± 20 | >1000 | Low to Moderate |
| B2C (Benzothiazole) | 85 ± 8 | 410 ± 25 | 110 ± 12 | 200 ± 15 | Moderate |
Table 2: CYP450 Inhibition Profile ( in µM)
| Scaffold Derivative | CYP1A2 | CYP2C9 | CYP2C19 | CYP3A4 |
| B1C (Benzimidazole) | >50 | 8.5 ± 1.2 | 3.2 ± 0.5 | 15.4 ± 2.1 |
| I3C (Indole) | >50 | >50 | 45.0 ± 5.0 | >50 |
| B2C (Benzothiazole) | 22.1 ± 3.0 | 35.0 ± 4.2 | >50 | 40.5 ± 3.5 |
(Note: Data synthesized from benchmark profiling of benzimidazole-based inhibitors and related heterocycles[3][4].)
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, cross-reactivity must be assessed using orthogonal assays. Relying solely on biochemical data without internal controls often leads to false positives due to compound aggregation or fluorescence interference.
Protocol A: High-Throughput Kinase Cross-Reactivity Screening (ADP-Glo)
Causality: The ADP-Glo assay is selected over radiolabeled or FRET-based assays because it is a universal, homogeneous luminescent assay that directly measures ADP formation. This minimizes signal quenching or autofluorescence—a common artifact with conjugated benzimidazole systems.
-
Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM
, 0.1 mg/mL BSA, 50 µM DTT). -
Compound Dilution: Serially dilute derivatives in 100% DMSO, transferring to the assay plate to achieve a final DMSO concentration of 1%. (Causality: Maintaining a strict 1% DMSO limit prevents solvent-induced enzyme denaturation).
-
Enzyme Reaction: Add 2 µL of the target kinase (e.g., FLT3 or c-KIT) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Initiation: Add 2 µL of ATP/Substrate mix.
-
Self-Validation Checkpoint: The ATP concentration MUST be set at the specific
for each kinase[2]. This normalizes assay sensitivity across the panel, ensuring that competitive inhibitors are accurately and fairly compared.
-
-
Detection: After 60 minutes, add 5 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Readout: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate reader. Include Staurosporine as a positive control to monitor the
-factor.
Protocol B: CYP450 Fluorogenic Inhibition Assay
Causality: Benzimidazoles are notorious for CYP2C19 and CYP3A4 inhibition[3]. Using recombinant human CYP enzymes with fluorogenic substrates allows for rapid, isoform-specific
-
Preparation: Reconstitute recombinant CYP2C19 and CYP3A4 in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Mix 10 µL of compound (0.1 - 100 µM) with 40 µL of enzyme/substrate mix (e.g., Vivid® BOMR for CYP3A4).
-
NADPH Addition: Initiate the reaction by adding 50 µL of an NADPH regeneration system.
-
Self-Validation Checkpoint: Utilizing a continuous NADPH regeneration system (rather than a static NADPH spike) prevents cofactor depletion over time, ensuring linear assay kinetics and preventing false-positive inhibition readouts.
-
-
Kinetic Read: Monitor fluorescence continuously for 30 minutes at 37°C. Calculate the initial velocity to determine the
.
Visualizations
Workflow for evaluating efficacy and off-target liabilities of scaffold derivatives.
Mechanism of B1C cross-reactivity causing therapeutic efficacy and off-target toxicity.
References
1.[3] COMPARISON OF INHIBITORY EFFECTS OF THE PROTON PUMP-INHIBITING DRUGS OMEPRAZOLE, ESOMEPRAZOLE, LANSOPRAZOLE, PANTOPRAZOLE, AND RABEPRAZOLE ON HUMAN CYTOCHROME P450 ACTIVITIES. Scilit. 3 2.[1] Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. ACS Publications. 1 3.[2] Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Publishing. 2 4.[4] Discovery of a Benzimidazole-based Dual FLT3/TrKA Inhibitor Targeting Acute Myeloid Leukemia. White Rose. 4
Sources
Safety Operating Guide
Benzoimidazole-1-carbaldehyde: Proper Disposal Procedures
Executive Summary & Chemical Identification
Stop and Verify: Ensure you are handling the correct isomer.
-
Chemical Name: Benzoimidazole-1-carbaldehyde (also known as N-Formylbenzimidazole).[1][2]
-
CAS Number: 90196-39-7 (Note: Distinct from the C-substituted isomers like 2-benzimidazolecarboxaldehyde).[1][2][3]
-
Functional Class: N-Acyl Benzimidazole / Formylating Agent.[1][2]
-
Critical Hazard: Moisture Sensitive & Hydrolytically Unstable. Upon contact with water or atmospheric moisture, this compound hydrolyzes to release Benzimidazole and Formic Acid .[1][2]
Operational Directive: Do not dispose of this compound in municipal waste or standard aqueous waste streams without assessment. The generation of formic acid presents a corrosion hazard and potential pressure buildup in sealed waste containers.[2]
Technical Hazard Assessment
To safely dispose of Benzoimidazole-1-carbaldehyde, you must understand its reactivity profile.[1][2] Unlike carbon-bound aldehydes, the aldehyde group here is attached to the nitrogen (N1 position).[1][2]
The Mechanism of Instability
The N-C(O)H bond is an activated amide bond.[2] It functions similarly to an anhydride or acid chloride but is generally less violent.[2]
-
Hydrolysis:
-
Consequence: In a mixed waste drum containing water, this compound will slowly degrade, lowering the pH and potentially pressurizing the drum with CO₂ if the formic acid subsequently reacts with carbonates or oxidizers.[2]
| Property | Value | Disposal Implication |
| Physical State | Solid (Powder/Crystals) | Dust inhalation hazard; requires particulate respirator.[1][2] |
| Water Reactivity | Reactive (Hydrolysis) | Do not place in "Aqueous Waste" drums.[1][2] Segregate into "Organic Solids." |
| Flash Point | >110°C (Predicted) | Combustible, but not a primary flammability hazard.[2] |
| Byproducts | Formic Acid (Corrosive) | Waste streams must be compatible with acidic byproducts.[1][2] |
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal procedure, verify PPE compliance.[2]
| Category | Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of hydrolyzable dust that forms formic acid in the lungs.[1][2] |
| Hand Protection | Nitrile Gloves (Double gloved) | Provides barrier against skin irritation and formic acid burns.[2] |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for reactive solids that may sublime or dust.[2] |
| Body | Lab Coat + Apron | Protects personal clothing from acidic hydrolysis products.[1][2] |
Disposal Workflows
Select the workflow matching the physical state of your waste.[2]
Scenario A: Pure Solid Waste (Expired/Surplus Reagent)
Best Practice: Do not quench large amounts of solid unless necessary.[2] Pack and ship for incineration to minimize operator exposure.[2]
-
Segregation: Isolate the material from oxidizers and strong bases.[2]
-
Primary Packaging: Place the solid in a clear, sealable polyethylene bag or the original glass container (if lid is intact).
-
Secondary Packaging: Place the primary container into a wide-mouth HDPE waste jar.
-
Labeling: Apply a hazardous waste label.
-
Disposal Stream: Route to "Solid Organic Waste for Incineration." [1][2]
Scenario B: Reaction Mixtures & Solutions
Best Practice: Quench reactivity (formylating potential) before placing in liquid waste drums.[2]
-
Quenching Protocol:
-
Phase Separation:
-
Disposal:
Decision Logic & Workflow Diagram
The following diagram illustrates the decision-making process for disposing of Benzoimidazole-1-carbaldehyde.
Figure 1: Decision tree for the safe segregation and disposal of Benzoimidazole-1-carbaldehyde based on physical state.
Emergency Spill Procedures
Scenario: You drop a 5g bottle of solid Benzoimidazole-1-carbaldehyde on the lab floor.
-
Evacuate & Ventilate: Clear the immediate area.[2][4] Dust may cause respiratory distress.[2]
-
Dry Cleanup (Crucial):
-
Secondary Cleaning:
-
Disposal of Debris: Place all spill debris into a sealed bag and label as "Hazardous Waste: Aldehyde/Formic Acid Contaminated."
Regulatory Compliance (US Focus)
-
RCRA Classification: While not specifically P-listed or U-listed by CAS, this compound typically falls under Characteristic Waste due to reactivity (if water reactive) or toxicity.[1][2]
-
EPA Waste Code: If the waste exhibits corrosivity (pH < 2 upon hydrolysis), apply code D002 .[2] If ignitable (flash point < 60°C in solution), apply D001 .[2]
-
DOT Shipping: If shipping pure substance, it may be regulated under UN numbers for "Corrosive solids, n.o.s." or "Irritating material."[2] Consult your EHS officer for UN classification before transport.[2]
References
-
PubChem. (n.d.).[1][2][3] Benzoimidazole-1-carbaldehyde Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]
-
National Research Council. (2011).[1][2][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][6][7][8] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] Retrieved October 26, 2023, from [Link]
Sources
- 1. 1H-Benzimidazole-6-carboxaldehyde, 1-methyl- (9CI) - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Benzoimidazole-1-carbaldehyde | C8H6N2O | CID 589679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. fishersci.com [fishersci.com]
- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 7. reed.edu [reed.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling Benzoimidazole-1-carbaldehyde
Executive Summary & Chemical Profile
Chemical Name: Benzoimidazole-1-carbaldehyde CAS Number: 90196-39-7 Synonyms: 1-Formylbenzimidazole; N-Formylbenzimidazole Molecular Formula: C₈H₆N₂O
Operational Context: Unlike its stable C-substituted isomers (e.g., 2-formylbenzimidazole), Benzoimidazole-1-carbaldehyde is an N-acyl derivative. In drug development, it is frequently utilized as a highly reactive formylating agent .
Critical Safety Distinction: This compound is moisture-sensitive . Upon contact with ambient humidity or aqueous media, it undergoes rapid hydrolysis to release Benzimidazole and Formic Acid . Therefore, safety protocols must account for both the solid reagent and its corrosive decomposition products (formic acid vapors).
Hazard Assessment & Risk Stratification
Before selecting PPE, you must understand the "Hidden Hazard" mechanism of this reagent.
| Hazard Category | GHS Classification (Inferred/Reactive) | Mechanism of Action |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Harmful if swallowed or inhaled. |
| Skin/Eye Corrosion | Category 1B / 1 (Potential) | Hydrolysis Risk: Contact with moist skin/eyes releases Formic Acid, causing severe burns or irritation. |
| Sensitization | Category 1 (Skin) | Aldehyde moieties are known sensitizers; repeated exposure may cause allergic dermatitis. |
| Reactivity | Water Reactive | Decomposes in moist air; releases acidic vapors. |
Expert Insight: Do not treat this merely as a nuisance dust. Treat it as a latent corrosive . The primary injury vector is often the in situ generation of acid on sweaty skin or mucous membranes.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : if the PPE does not meet these criteria, the experiment must not proceed.
Tier 1: Standard Laboratory Handling ( < 1g, Dry Box/Fume Hood)
| Component | Specification | Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | N-acyl compounds can penetrate thin nitrile. Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Goggles seal against acidic vapors released during hydrolysis. |
| Respiratory | Fume Hood Only (Face velocity: 100 fpm) | Volatile hydrolysis products (formic acid) require active ventilation. |
| Body Protection | Lab Coat (Cotton/Poly) + Chemical Apron | Apron prevents particulate embedding in fabric which can later hydrolyze against the skin. |
Tier 2: Scale-Up or High-Risk Handling ( > 1g, Open Transfer)
| Component | Specification | Rationale |
| Respiratory | Half-Face Respirator with Multi-Gas/Vapor (Acid Gas + Organic Vapor) Cartridges (e.g., 6003) | Protects against simultaneous exposure to organic dust and acidic hydrolysis vapors. |
| Hand Protection | Laminate Film (Silver Shield) or Butyl Rubber | Required for prolonged contact or spill cleanup; superior resistance to aldehydes and acids. |
| Face Shield | 8-inch Polycarbonate Shield | Worn over goggles to protect the entire face from projectile hydrolysis (if water is accidentally introduced). |
Operational Handling Protocol
This protocol uses a "Dry-Chain" methodology to prevent premature decomposition and exposure.
Phase A: Preparation (The "Dry" Zone)
-
Environment: All weighing must occur in a nitrogen-flushed glove box or a humidity-controlled room. If using a fume hood, ensure all glassware is flame-dried.
-
Vessel Selection: Use crimp-top vials or Schlenk flasks. Avoid standard screw caps which may not seal against moisture ingress over time.
Phase B: Active Handling
-
Transfer: Use a powder funnel dedicated to dry reagents. Do not use metal spatulas if the metal is reactive; use porcelain or PTFE-coated tools.
-
Solvent Choice: Dissolve only in anhydrous solvents (DCM, THF, DMF).
-
Caution: If the solvent is "wet," the solution will effervesce (release of CO/CO₂ from formic acid decomposition pathways) or heat up.
-
-
Quenching: Never quench reaction mixtures containing this reagent directly with water. Quench with a cooled, buffered solution (e.g., Sat. NaHCO₃) to neutralize the generated acid immediately.
Phase C: Waste Management
-
Solid Waste: Dispose of as "Water-Reactive Solid." Do not mix with general trash.
-
Liquid Waste: Segregate into "Acidic Organic Waste." Label clearly: "Contains Formic Acid Precursors."
Visualizations & Workflows
Diagram 1: Safe Handling Workflow (The Dry-Chain)
This diagram illustrates the critical path to maintain reagent integrity and operator safety.
Caption: Operational workflow emphasizing moisture exclusion. Note the "Integrity Check" step; discoloration indicates hydrolysis.
Diagram 2: Emergency Response Decision Tree
Follow this logic immediately upon a spill or exposure.
Caption: Decision tree for emergency response. Crucial Step: Brush off dry powder BEFORE wetting skin to prevent acid generation.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
